Technical Documentation Center

1,4,4-Trimethylpyrrolidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4,4-Trimethylpyrrolidin-3-amine

Core Science & Biosynthesis

Foundational

1,4,4-Trimethylpyrrolidin-3-amine physicochemical properties and solubility profile

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1,4,4-Trimethylpyrrolidin-3-amine For the attention of researchers, scientists, and drug development professionals, this guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1,4,4-Trimethylpyrrolidin-3-amine

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the characterization of 1,4,4-Trimethylpyrrolidin-3-amine. As a Senior Application Scientist, the following content is structured to not only present available data but to empower fellow researchers with the methodologies required to generate critical physicochemical and solubility data for this compound, ensuring a foundation of scientific integrity and logical application.

Introduction

1,4,4-Trimethylpyrrolidin-3-amine is a substituted pyrrolidine, a structural motif found in numerous biologically active compounds and natural alkaloids.[1] The presence of a primary amine and a tertiary amine within a compact cyclic structure suggests its potential as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, influencing everything from reaction kinetics and formulation to biological absorption and distribution.

This guide addresses the current scarcity of public-domain experimental data for 1,4,4-Trimethylpyrrolidin-3-amine by providing detailed, field-proven protocols for the determination of its core physicochemical parameters and solubility profile. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular and Physicochemical Profile

The foundational attributes of a molecule are its identity and its key physicochemical characteristics. While some basic information for 1,4,4-Trimethylpyrrolidin-3-amine is available from commercial suppliers, a comprehensive experimental profile is yet to be established.

Table 1: Known Molecular Information for 1,4,4-Trimethylpyrrolidin-3-amine

ParameterValueSource
Molecular FormulaC₇H₁₆N₂[2]
Molecular Weight128.22 g/mol [2]
CAS Number1316341-76-0[2]

Table 2: Template for Experimental Physicochemical Properties of 1,4,4-Trimethylpyrrolidin-3-amine

ParameterExperimental ValueMethod of Determination
pKaTo be determinedPotentiometric Titration
logPTo be determinedShake-Flask Method
Melting PointTo be determinedCapillary Melting Point Apparatus
Boiling PointTo be determinedDistillation
Aqueous SolubilityTo be determinedShake-Flask with HPLC/LC-MS

Experimental Determination of Physicochemical Properties

The following sections detail robust experimental protocols for the determination of the key physicochemical parameters of 1,4,4-Trimethylpyrrolidin-3-amine. The rationale behind the choice of methodology is provided to ensure a deep understanding of the principles at play.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for any ionizable compound, particularly an amine.[3] It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, and biological receptor interactions. For 1,4,4-Trimethylpyrrolidin-3-amine, which possesses both a primary and a tertiary amine, two pKa values are expected. Potentiometric titration is a reliable and widely used method for pKa determination.[4][5]

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1,4,4-Trimethylpyrrolidin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the resulting titration curve.[5]

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in pH as the amine is protonated, providing a clear inflection point from which the pKa can be determined.[4]

  • Standardized Acid: A strong acid like HCl ensures complete protonation of the amine groups.

  • Constant Temperature: The pKa is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

Diagram of pKa Determination Workflow:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in H2O A->B C Calibrate pH Meter B->C D Titrate with 0.1M HCl C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Half-Equivalence Points F->G H Calculate pKa Values G->H

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[6] The shake-flask method is the "gold standard" for experimental logP determination due to its direct measurement of partitioning.[7][8]

Experimental Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by shaking them together for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of 1,4,4-Trimethylpyrrolidin-3-amine in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol and the aqueous stock solution.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is widely accepted as a surrogate for biological membranes.

  • Shake-Flask Method: This technique directly measures the equilibrium partitioning of the compound, providing a highly reliable logP value.[7]

  • HPLC/LC-MS: These are sensitive and specific analytical techniques for quantifying the analyte in each phase, even at low concentrations.

Diagram of LogP Determination Workflow:

LogP_Workflow A Prepare Saturated n-Octanol and Water C Combine Phases and Shake A->C B Dissolve Compound in Aqueous Phase B->C D Separate Phases C->D E Quantify Compound in Each Phase (HPLC/LC-MS) D->E F Calculate LogP E->F

Caption: Workflow for LogP determination by the shake-flask method.

Solubility Profile Assessment

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and application.

Aqueous Solubility by the Shake-Flask Method

Thermodynamic, or equilibrium, aqueous solubility is a fundamental property for any compound intended for biological or pharmaceutical applications.[9][10] The shake-flask method is considered the most reliable for determining this value.[9]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 1,4,4-Trimethylpyrrolidin-3-amine to a known volume of deionized water (or a buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices:

  • Excess Solid: This ensures that a saturated solution is formed and equilibrium is reached.

  • Prolonged Equilibration: This allows the system to reach a true thermodynamic equilibrium, providing a more accurate measure of solubility compared to kinetic methods.[10]

  • Constant Temperature: Solubility is highly dependent on temperature.

Diagram of Aqueous Solubility Workflow:

Aqueous_Solubility_Workflow A Add Excess Solid to Water/Buffer B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Solid and Liquid (Centrifuge/Filter) B->C D Quantify Dissolved Compound in Supernatant (HPLC/LC-MS) C->D E Determine Solubility (e.g., in mg/mL or µM) D->E

Caption: Workflow for thermodynamic aqueous solubility determination.

Solubility in Organic Solvents

For applications in chemical synthesis and analysis, understanding the solubility of 1,4,4-Trimethylpyrrolidin-3-amine in common organic solvents is essential. A qualitative to semi-quantitative assessment can be highly informative. As a substituted amine, it is expected to be soluble in polar protic and aprotic solvents, with decreasing solubility in nonpolar solvents.[11][12]

Experimental Protocol (Qualitative/Semi-quantitative):

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Addition: To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of 1,4,4-Trimethylpyrrolidin-3-amine (e.g., 10 mg).

  • Observation: Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.

  • Incremental Addition: If the compound dissolves completely, add further increments (e.g., another 10 mg) until saturation is reached or a target concentration is achieved.

  • Classification: Classify the solubility based on the approximate concentration at which the compound dissolves.

Table 3: Template for Solubility Profile of 1,4,4-Trimethylpyrrolidin-3-amine in Organic Solvents

SolventPolarityEstimated Solubility (mg/mL at 25°C)Observations
WaterPolar ProticTo be determined
MethanolPolar ProticTo be determined
EthanolPolar ProticTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticTo be determined
AcetonePolar AproticTo be determined
Ethyl AcetatePolar AproticTo be determined
Dichloromethane (DCM)Polar AproticTo be determined
TolueneNonpolarTo be determined
HexanesNonpolarTo be determined

Data Interpretation and Application

The data generated from these protocols will provide a robust physicochemical profile of 1,4,4-Trimethylpyrrolidin-3-amine. The pKa values will inform the selection of appropriate buffer systems for biological assays and purification methods. The logP value will offer insights into the compound's potential for membrane permeability and its likely distribution in biological systems. The solubility data will guide solvent selection for chemical reactions, formulations, and analytical method development. Together, these parameters form the foundation for the intelligent application of this compound in research and development.

References

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. Available at: [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available at: [Link]

  • Aqueous Solubility - Creative Biolabs. Available at: [Link]

  • Comparison of Two Methods for Predicting Aqueous Solubility - ACS Publications. Available at: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. Available at: [Link]

  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. Available at: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]

  • Basic Properties of Amines - Chemistry LibreTexts. Available at: [Link]

  • 1,4,4-trimethyl-3-methylsulfanylpyrrolidin-2-one - Chemical Synthesis Database. Available at: [Link]

  • 1,2,5-Trimethylpyrrolidine | C7H15N | CID 13800663 - PubChem. Available at: [Link]

  • Pyrrolidine - Wikipedia. Available at: [Link]

  • 1,3,4-Trimethyl-pyrrolidine - the NIST WebBook. Available at: [Link]

  • 1,4-dimethylpyrrolidin-3-amine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available at: [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. Available at: [Link]

  • THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material - Gas Liquids Engineering. Available at: [Link]

  • (3r)-1-(5-Methyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Amine - PubChem. Available at: [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available at: [Link]

  • Boiling Points and Solubility of Amines - YouTube. Available at: [Link]

  • Chemical Properties of Pyrrolidine, 1-methyl- (CAS 120-94-5) - Cheméo. Available at: [Link]

  • N,N,3-trimethyl-1-{4-[(pyrrolidin-1-yl)methyl]benzoyl}pyrrolidin-3-amine - Chemspace. Available at: [Link]

  • 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem. Available at: [Link]

  • Phthalimides - Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Spectroscopic characterization and NMR spectra of 1,4,4-Trimethylpyrrolidin-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,4-Trimethylpyrrolidin-3-amine Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4,4-tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,4-Trimethylpyrrolidin-3-amine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4,4-trimethylpyrrolidin-3-amine (CAS No. 1316341-76-0). As a functionalized pyrrolidine, this molecule represents a class of scaffolds highly relevant in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra at the time of publication, this document leverages high-quality spectral prediction tools and foundational spectroscopic principles to establish an expected analytical profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations to support future research and development efforts.

Introduction and Molecular Overview

The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding make it a valuable component in designing molecules with specific biological activities. 1,4,4-Trimethylpyrrolidin-3-amine is a unique derivative featuring a primary amine, a tertiary amine, and a gem-dimethyl group at the C4 position. This substitution pattern introduces a chiral center at C3, making stereochemical characterization crucial.

Accurate structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for providing unambiguous structural elucidation. This guide outlines the theoretical basis, practical experimental workflows, and expected data for each of these core techniques as applied to the target molecule.

Molecular Structure and Key Features

The structure of 1,4,4-trimethylpyrrolidin-3-amine contains several key features that will give rise to distinct spectroscopic signatures. Understanding these features is essential for interpreting the resulting data.

  • Pyrrolidine Ring: A five-membered saturated heterocycle.

  • Primary Amine (-NH₂): Located at the C3 position, this group will show characteristic N-H stretches and bends in the IR spectrum. Its protons are exchangeable, a feature that can be confirmed by D₂O exchange in ¹H NMR.

  • Tertiary Amine (N-CH₃): The N-methyl group will produce a sharp singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

  • Gem-Dimethyl Group (C(CH₃)₂): The two methyl groups at the C4 position are chemically equivalent and will appear as a single, sharp singlet in the ¹H NMR spectrum, integrating to six protons.

  • Chiral Center: The C3 carbon, bonded to the amine group, is a stereocenter.

Caption: Molecular structure of 1,4,4-trimethylpyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,4,4-trimethylpyrrolidin-3-amine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will provide a complete structural assignment.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for small organic amines. The addition of a small amount of deuterated water (D₂O) can be used in a secondary experiment to confirm the presence of the exchangeable N-H protons of the primary amine; their signal will disappear from the spectrum upon D₂O addition.[1] Tetramethylsilane (TMS) is used as the internal standard for its chemical inertness and sharp, upfield resonance at 0 ppm.[2]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1,4,4-trimethylpyrrolidin-3-amine in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[2][3]

  • Internal Standard: Add a small drop of TMS to the solvent before preparing the sample, or use the residual solvent peak for referencing if its chemical shift is well-defined.[4]

  • Shimming: Place the sample in the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required compared to the ¹H spectrum.[4]

  • 2D NMR Acquisition (Optional but Recommended): Perform standard COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively. These experiments are invaluable for unambiguous signal assignment.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is predicted to show five distinct signals.

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~2.8 - 3.01HDoublet of Doublets (dd)CH -NH₂ (C3)Deshielded by the adjacent primary amine and the ring nitrogen. Coupled to the two C2 protons.
~2.5 - 2.72HMultiplet (m)CH₂ (C2)Adjacent to the electron-withdrawing ring nitrogen and the C3 methine.
~2.3 - 2.43HSinglet (s)N-CH₃ Characteristic region for an N-methyl group on a saturated heterocycle.[1]
~2.1 - 2.32HMultiplet (m)CH₂ (C5)Adjacent to the ring nitrogen and the quaternary C4 carbon.
~1.5 (broad)2HSinglet (s)NH₂ Chemical shift can vary; signal is often broad and will exchange with D₂O.[1]
~1.1 - 1.26HSinglet (s)C4-(CH₃ )₂Two equivalent methyl groups on a quaternary carbon, resulting in a sharp singlet integrating to 6H.
Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, as all carbons are in unique chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~65 - 70C H-NH₂ (C3)The C-N bond causes significant deshielding, placing this methine carbon far downfield.
~60 - 65C H₂ (C5)Aliphatic carbon adjacent to a tertiary nitrogen.
~55 - 60C H₂ (C2)Aliphatic carbon adjacent to a tertiary nitrogen, slightly different environment from C5.
~45 - 50C (C4)Quaternary carbon, deshielded by its four carbon-carbon bonds.
~40 - 45N-C H₃Characteristic chemical shift for an N-methyl group.
~25 - 30C4-(C H₃)₂Equivalent methyl carbons attached to the quaternary center.

Note: Predicted NMR data generated using online prediction tools and established chemical shift ranges.[5][6][7][8]

2D NMR Workflow and Expected Correlations

2D NMR confirms the assignments made from 1D spectra by showing correlations between nuclei.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC Links protons to carbons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Final_Assignment Unambiguous Structural Assignment COSY->Final_Assignment HSQC->Final_Assignment

Caption: Workflow for structural assignment using 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Would show a cross-peak between the C3-H proton and the C2-H₂ protons, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Would show cross-peaks connecting each proton signal to its directly attached carbon signal (e.g., the N-CH₃ proton signal at ~2.3 ppm would correlate with the N-CH₃ carbon signal at ~40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Experimental Choices

For solid or non-volatile liquid samples like 1,4,4-trimethylpyrrolidin-3-amine, the KBr pellet method is a standard and robust technique.[9] It involves dispersing the analyte in dry potassium bromide powder, which is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).[10] It is crucial to use finely ground, dry KBr to minimize moisture contamination, which can obscure the important N-H stretching region.[11]

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar to a fine consistency.

  • Mixing: Add 0.5-1 mg of the liquid amine sample to the KBr powder. Mix thoroughly by grinding for about one minute until the sample is evenly dispersed.[12]

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[10]

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum. A background spectrum of the empty sample holder should be run first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Two distinct, sharp bands.[13]
2960 - 2850C-H StretchAlkanes (CH₃, CH₂)Strong, sharp peaks.
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to strong band.[13]
1250 - 1020C-N StretchAliphatic AminesMedium intensity bands.[13]
910 - 665N-H WagPrimary Amine (-NH₂)Broad, strong band.[1]

The absence of any N-H stretching band in the 3350-3310 cm⁻¹ region confirms the tertiary nature of the N-methylated amine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a classic, high-energy ionization technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint." For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This results in a stable, resonance-stabilized immonium cation. This predictable fragmentation is a powerful diagnostic tool for confirming the structure.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.[14]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of 1,4,4-trimethylpyrrolidin-3-amine (C₇H₁₆N₂) is 128.22 g/mol .

Predicted m/zIon FormulaFragment Name / Origin
128[C₇H₁₆N₂]⁺˙Molecular Ion (M⁺˙) . May be of low abundance or absent due to the instability of ionized aliphatic amines.
113[C₆H₁₃N₂]⁺[M - CH₃]⁺. Loss of a methyl radical from one of the gem-dimethyl groups.
85[C₅H₁₁N]⁺Alpha-cleavage adjacent to the tertiary amine, with loss of the C2-C3-NH₂ fragment. Results in a stable immonium ion.
71[C₄H₉N]⁺Alpha-cleavage adjacent to the primary amine, with loss of the C4-gem-dimethyl fragment.
58[C₃H₈N]⁺A common fragment for N-methylated amines.

The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the molecular ion at m/z 128.[14] The presence of prominent fragments at m/z 85 and 71 would be strong evidence for the proposed pyrrolidine structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust, self-validating framework for the structural confirmation of 1,4,4-trimethylpyrrolidin-3-amine. The predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry converge to create a unique analytical fingerprint. The ¹H NMR spectrum is expected to clearly resolve the N-methyl, gem-dimethyl, and various ring protons. The ¹³C NMR spectrum will confirm the six unique carbon environments. IR spectroscopy will definitively identify the primary amine functional group, while mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns consistent with the structure. By following the detailed protocols herein, researchers can confidently verify the identity and purity of this compound, enabling its effective use in further scientific investigation.

References

  • The KBr Pellet: A Useful Technique for Obtaining Infrared Spectra of Inorganic Species. (n.d.). Applied Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Atlas. (2025, March 17). Obtaining IR spectra using the KBr pellet method is a convenient and commonly used technique for identifying various functional groups in natural products. Retrieved from [Link]

  • Danik, M., et al. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Danik, M., et al. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Letertre, M., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Abraham, R. J., et al. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Retrieved from [Link]

  • Hanson, D. R., et al. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Sajed, T., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Kertesz, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of 1,4,4-Trimethylpyrrolidin-3-amine

Abstract 1,4,4-Trimethylpyrrolidin-3-amine is a substituted pyrrolidine, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a key component in numerous FDA-approved drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,4,4-Trimethylpyrrolidin-3-amine is a substituted pyrrolidine, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a key component in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[1][2][3] The specific substitution pattern of 1,4,4-Trimethylpyrrolidin-3-amine, featuring a gem-dimethyl group at the 4-position, an N-methyl group, and an amine at the 3-position, imparts distinct electronic and steric characteristics that are critical to its molecular interactions and potential applications. This guide provides a comprehensive analysis of these properties, leveraging established principles of physical organic chemistry, data from analogous structures, and modern computational techniques. Due to the limited availability of direct experimental data for this specific molecule (CAS 1316341-76-0)[4], this document emphasizes predictive analysis and outlines robust experimental and computational workflows for its definitive characterization.

Molecular Structure and Core Attributes

1,4,4-Trimethylpyrrolidin-3-amine possesses a five-membered saturated nitrogen heterocycle. The key structural features that dictate its properties are:

  • Pyrrolidine Ring: A non-planar, flexible scaffold that can adopt various conformations, typically described as envelope or twisted forms.[1] This conformational flexibility is crucial for its interaction with biological targets.

  • 3-Amino Group: A primary amine that acts as a key functional group for derivatization and as a hydrogen bond donor and acceptor. Its basicity is a critical electronic property.

  • N-Methyl Group: This tertiary amine within the ring influences the overall basicity, nucleophilicity, and steric profile around the nitrogen atom.

  • gem-Dimethyl Group at C4: This substitution has profound steric and conformational consequences, significantly restricting the puckering of the pyrrolidine ring.[5][6]

The interplay of these groups defines the molecule's overall shape, polarity, and reactivity.

Electronic Properties

The electronic landscape of 1,4,4-Trimethylpyrrolidin-3-amine is primarily governed by the two nitrogen atoms.

Basicity and pKa

The basicity of the two amine groups is a fundamental parameter influencing ionization under physiological conditions, which in turn affects solubility, membrane permeability, and target binding.[7]

  • N1-Methylpyrrolidine Nitrogen: As a tertiary amine, the nitrogen atom's lone pair is available for protonation. The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[8][9] N-methylation in acyclic amines can have variable effects on basicity due to a combination of inductive and solvation effects.

  • C3-Primary Amine Nitrogen: The basicity of this exocyclic amine is influenced by the electron-donating inductive effect of the alkyl scaffold.

Predicted pKa Values:

Functional GroupPredicted pKaHRationale & References
N1-Methylpyrrolidinium~10.5 - 11.5The pKaH of pyrrolidine is ~11.3.[8][11] N-alkylation can slightly decrease or increase basicity depending on the balance between the electron-donating effect of the methyl group and changes in solvation of the conjugate acid.
C3-Ammonium~9.5 - 10.5The pKaH of a typical acyclic primary amine is in this range. The alkyl framework of the pyrrolidine ring is electron-donating, which should maintain or slightly enhance basicity compared to simpler amines.

Experimental Protocol for pKa Determination:

A potentiometric titration is the gold-standard method for the experimental determination of pKa values.

G cluster_0 Potentiometric Titration Workflow A Prepare 0.01 M solution of 1,4,4-Trimethylpyrrolidin-3-amine in deionized water B Calibrate pH electrode with standard buffers A->B C Titrate with standardized 0.1 M HCl B->C D Record pH as a function of titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine equivalence points from the first derivative plot E->F G Calculate pKa values (pH at half-equivalence points) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Inductive Effects and Nucleophilicity

The alkyl substituents (three methyl groups and the ethylamine backbone) are electron-donating groups (EDGs) through sigma bonds (σ-bonds). This inductive effect increases the electron density on the nitrogen atoms, enhancing their nucleophilicity compared to unsubstituted pyrrolidine. This makes both nitrogens reactive sites for electrophilic attack, a key consideration in synthetic derivatization.

Steric Properties and Conformational Analysis

The steric environment of 1,4,4-Trimethylpyrrolidin-3-amine is dominated by the gem-dimethyl group at the C4 position, which has significant conformational implications.

The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of a gem-dimethyl group dramatically influences the conformation of the pyrrolidine ring. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, constrains the bond angles within the ring.[6][12] The increased steric bulk of the two methyl groups compared to hydrogens forces the C3-C4-C5 bond angle to widen, which in turn compresses the internal C-C-C angles of the ring. This compression favors a more puckered conformation and restricts the dynamic "pseudorotation" that is characteristic of the parent pyrrolidine ring.[13]

The gem-dimethyl group effectively "locks" the pyrrolidine into a more defined envelope or twisted conformation, reducing the entropic penalty of adopting a specific binding pose when interacting with a biological target.[5]

Conformational Preferences

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. The two primary, low-energy conformations are the "envelope" and "twisted" forms. For a substituted pyrrolidine, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain.

In 1,4,4-Trimethylpyrrolidin-3-amine, the bulky gem-dimethyl group at C4 will dictate the ring pucker. The 3-amino group can exist in either a pseudo-axial or pseudo-equatorial orientation relative to the ring. The relative stability of these conformers is critical for defining the molecule's three-dimensional shape and its presentation of key binding features to a target protein.

G a Axial Amine (Higher Energy) b Equatorial Amine (Lower Energy) c Energy Barrier a:e->c:w Interconversion c:e->b:w

Caption: Conformational equilibrium between pseudo-axial and pseudo-equatorial amine conformers.

The pseudo-equatorial conformer is generally expected to be lower in energy due to reduced steric clashes with the rest of the molecule. However, intramolecular hydrogen bonding between the 3-amino group and the N1-methylpyrrolidine nitrogen could potentially stabilize the pseudo-axial conformation in certain environments.

Computational and Experimental Conformational Analysis

A thorough understanding of the conformational landscape requires a combination of computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Workflow:

  • Conformational Search: Employ molecular mechanics (e.g., using Monte Carlo or systematic search methods) to generate a large pool of low-energy conformers.[11][14]

  • Geometry Optimization and Energy Calculation: Re-optimize the geometries of the most stable conformers using higher-level quantum mechanics methods, such as Density Functional Theory (DFT), to obtain accurate relative energies.[2][15]

  • Analysis: Analyze key dihedral angles and interatomic distances to characterize the predominant ring pucker and substituent orientations.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[16]

G cluster_0 NMR-Based Conformational Analysis A Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, D2O) B Acquire 1D NMR spectra (¹H, ¹³C) A->B C Acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) B->C D Assign all proton and carbon signals C->D E Measure ³J(H,H) coupling constants from high-resolution ¹H spectrum C->E F Analyze NOE/ROE cross-peaks to determine through-space proton proximities C->F G Use coupling constants and NOE data to validate computationally derived low-energy conformers E->G F->G

Caption: Experimental workflow for conformational analysis using NMR spectroscopy.

The magnitudes of vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons (Karplus relationship), providing direct insight into the ring's conformation. Nuclear Overhauser Effect (NOE) data reveals through-space proximities between protons, which is invaluable for distinguishing between different spatial arrangements.[16]

Implications for Drug Development

The specific electronic and steric properties of 1,4,4-Trimethylpyrrolidin-3-amine have direct consequences for its use in drug discovery:

  • Defined Vectorial Presentation: The conformationally restricted ring, due to the gem-dimethyl group, presents the 3-amino group and the N1-methyl group in well-defined spatial vectors. This pre-organization can reduce the entropic cost of binding to a target, potentially leading to higher affinity.[5]

  • Modulation of Physicochemical Properties: The two basic centers allow for fine-tuning of solubility and lipophilicity through salt formation or derivatization. The tertiary N-methyl group can serve as a hydrogen bond acceptor, while the primary amine can be both a donor and acceptor.[2]

  • Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic access to adjacent positions (C3 and C5), which can block or slow down metabolic pathways such as oxidation, potentially increasing the compound's half-life.[5]

Conclusion

1,4,4-Trimethylpyrrolidin-3-amine is a molecule whose properties are defined by a confluence of electronic and steric effects. The electron-donating alkyl groups enhance the basicity and nucleophilicity of its two nitrogen centers. Concurrently, the C4-gem-dimethyl group imposes significant conformational rigidity, a desirable trait in rational drug design for enhancing binding affinity and metabolic stability. While direct experimental data remains limited, a robust understanding of its behavior can be achieved through the synergistic application of computational modeling and detailed NMR analysis. The protocols and predictive insights provided in this guide offer a comprehensive framework for researchers to fully characterize and exploit the potential of this valuable chemical scaffold.

References

  • Khusnutdinov, R. I., et al. (2020). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. PMC. Available at: [Link]

  • Kromann, J. C., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. PMC. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. Available at: [Link]

  • Bolla, M. L., & MacCoss, M. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Kosakai Chemical Industry Co., Ltd. (n.d.). Company Profile. Available at: [Link]

  • Hancock, C. N., et al. (2019). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The results of the conformational analysis. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Selective CDK4/9 Inhibitors. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]

  • RMinfo. (n.d.). Raw Materials and Semi-Finished Products. Available at: [Link]

  • Nguyen, T. L. H., et al. (2023). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PMC. Available at: [Link]

  • Tsukasa Chemical Industry Co., Ltd. (n.d.). Locations. Available at: [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Schlegel Group. Available at: [Link]

  • Nisshinbo Chemical Inc. (n.d.). Offices. Available at: [Link]

  • Breugst, M., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Available at: [Link]

  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

  • Palascak, M. W., & Shields, G. C. (2004). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

  • Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. Available at: [Link]

  • Byrd, K. M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ACS Publications. Available at: [Link]

  • Garrido-Castro, A. F., et al. (2020). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. Available at: [Link]

  • Drug Design Org. (2004). Conformational Analysis. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Book. Available at: [Link]

  • Krumkacheva, O. A., et al. (2022). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC. Available at: [Link]

  • NIST. (n.d.). 1,3,4-Trimethyl-pyrrolidine. NIST WebBook. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

  • van der Westhuizen, Z., & Klein, R. (2023). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]

  • Rauter, A. P. (2008). Prodrugs for Amines. MDPI. Available at: [Link]

  • Vitale, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • GM Chemical. (n.d.). Analysis data. Available at: [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. Available at: [Link]

  • PubChem. (n.d.). 3-Aminopyrrolidine. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI. Available at: [Link]

  • Jones, R. A. Y., et al. (2007). Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. MDPI. Available at: [Link]

  • Asghar, M. N., et al. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Reagent-controlled regiodivergence in the[15][15]-sigmatropic rearrangement of N-(acyloxy)enamides. Available at: [Link]

  • Publikationsserver der Universität Regensburg. (n.d.). Synthesis and structure-activity relationships of N - -acylated arylalkylguanidines and related compounds as histamine receptor ligands: Searching for selective H4R agonists. Available at: [Link]

Sources

Exploratory

1,4,4-Trimethylpyrrolidin-3-amine CAS number and chemical identifiers

An In-depth Technical Guide to 1,4,4-Trimethylpyrrolidin-3-amine: A Versatile Building Block for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 1,4,4-Trimethylpyrrolidin-3-amine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1,4,4-Trimethylpyrrolidin-3-amine: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,4,4-Trimethylpyrrolidin-3-amine, a substituted pyrrolidine that serves as a valuable building block for researchers, medicinal chemists, and drug development professionals. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This is due to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to present key pharmacophoric features for molecular recognition.[2] This document details the chemical identity, physicochemical properties, plausible synthetic strategies, and potential applications of 1,4,4-Trimethylpyrrolidin-3-amine. Furthermore, it outlines critical safety and handling protocols based on analogous chemical structures and provides a representative experimental workflow demonstrating its utility in synthetic chemistry.

Chemical Identity and Physicochemical Properties

1,4,4-Trimethylpyrrolidin-3-amine is a cyclic amine featuring a pyrrolidine core substituted with three methyl groups and a primary amine. The strategic placement of these functional groups—a tertiary amine within the ring and a primary amine at the 3-position, adjacent to a gem-dimethyl group—creates a unique three-dimensional structure that is of significant interest in the design of novel bioactive molecules.

Chemical Identifiers

A clear identification of a chemical substance is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for 1,4,4-Trimethylpyrrolidin-3-amine are summarized below.

IdentifierValueSource
CAS Number 1316341-76-0[3]
Molecular Formula C7H16N2[3]
Molecular Weight 128.22 g/mol [3]
MDL Number MFCD24644447[3]
SMILES NC1CN(C)CC1(C)C[3]
IUPAC Name 1,4,4-Trimethylpyrrolidin-3-amine
Physicochemical Properties

Detailed experimental data on the physicochemical properties (e.g., boiling point, melting point, density, pKa) of 1,4,4-Trimethylpyrrolidin-3-amine are not extensively reported in publicly available literature. However, based on its structure as a low-molecular-weight aliphatic amine, it is expected to be a liquid at room temperature, miscible with water and many organic solvents, and basic in nature.[4] The presence of two amine groups suggests it will have two distinct pKa values, with the cyclic tertiary amine typically being slightly more basic than the primary amine.

Synthesis and Characterization

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry, often leveraging cyclization reactions.[5] A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition between an azomethine ylide and an alkene.[1][6]

A plausible, albeit hypothetical, synthetic route to 1,4,4-Trimethylpyrrolidin-3-amine could involve a multi-step sequence starting from readily available precursors. The causality behind this proposed workflow is to build the core structure methodically, installing the required functional groups in a controlled manner.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product & Analysis A 2-Methyl-2-nitropropane D Step 1: Michael Addition (Base-catalyzed reaction of A + C) A->D B Methylamine E Step 2: N-Alkylation & Cyclization (Reaction with B, followed by intramolecular condensation) B->E C Acrolein C->D D->E F Step 3: Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) E->F G 1,4,4-Trimethylpyrrolidin-3-amine F->G H Characterization (NMR, LC-MS, HPLC) G->H G cluster_prep 1. Reaction Setup cluster_reaction 2. Amine Addition cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) to the mixture A->B C Stir for 15 min at RT (Carboxylic Acid Activation) B->C D Add 1,4,4-Trimethylpyrrolidin-3-amine (1.2 eq) dropwise C->D E Stir reaction at RT for 4-12 h D->E F Monitor reaction by TLC/LC-MS E->F G Quench with H₂O, Extract with EtOAc F->G H Wash organic layer (brine), dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the Asymmetric Synthesis of (R)- and (S)-1,4,4-Trimethylpyrrolidin-3-amine

An in-depth technical guide on the asymmetric synthesis of 1,4,4-trimethylpyrrolidin-3-amine enantiomers is presented below, designed for researchers, scientists, and professionals in drug development. This document prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the asymmetric synthesis of 1,4,4-trimethylpyrrolidin-3-amine enantiomers is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from the strategic selection of the synthesis route to detailed, step-by-step protocols and data interpretation.

Abstract & Introduction

Chiral 3-aminopyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including potent and selective inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin K. The precise three-dimensional arrangement of substituents on the pyrrolidine ring is often critical for biological activity, making access to enantiomerically pure forms of these amines a paramount objective in drug discovery and development.

This application note details a robust and scalable asymmetric synthesis route for preparing the individual enantiomers of 1,4,4-trimethylpyrrolidin-3-amine. The strategy hinges on an asymmetric Michael addition of a nitronate to an α,β-unsaturated ester, catalyzed by a chiral nickel(II) complex. This key step establishes the crucial C3 stereocenter with high enantioselectivity. Subsequent transformations, including reduction and cyclization, complete the synthesis. We provide a detailed experimental protocol, mechanistic insights, and expected outcomes to guide researchers in the successful execution of this synthesis.

Retrosynthetic Analysis and Strategic Rationale

The core challenge in synthesizing the target molecule lies in the enantioselective installation of the amine group at the C3 position. Our chosen strategy, outlined below, addresses this by forming the C-N bond precursor (a nitro group) in a highly controlled, catalytic asymmetric reaction.

The retrosynthetic analysis reveals a logical disconnection strategy. The target amine 1 can be accessed from the corresponding nitro-pyrrolidinone 2 via reduction of both the nitro group and the lactam carbonyl. The pyrrolidinone ring of 2 can be formed through an intramolecular cyclization of the linear nitro ester 3 . The crucial stereocenter in 3 is established via a catalytic asymmetric Michael addition of a nitronate, derived from nitropropane, to an α,β-unsaturated ester 4 . The gem-dimethyl group is introduced early in the sequence from a readily available starting material.

G cluster_main Retrosynthetic Analysis t Target: 1,4,4-Trimethylpyrrolidin-3-amine (1) p Nitro-pyrrolidinone (2) t->p Reduction e Linear Nitro Ester (3) p->e Cyclization s α,β-Unsaturated Ester (4) e->s Asymmetric Michael Addition

Caption: Retrosynthetic pathway for the target amine.

Mechanism of Asymmetric Induction

The key to achieving high enantioselectivity is the Michael addition step, catalyzed by a chiral Ni(II)-diamine complex.[1][2] The synthesis of both enantiomers of the final product is possible by selecting the appropriate enantiomer of the chiral diamine ligand. For instance, using a complex derived from (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine will favor the formation of one enantiomer of the Michael adduct, while the (1S,2S)-ligand will produce the other.

The proposed catalytic cycle involves the following key steps:

  • Enolate Formation: A weak base deprotonates the malonate, which then coordinates to the Ni(II) center to form a chiral nickel enolate.

  • Coordination and Activation: The nitroalkene coordinates to the nickel center. The chiral ligand environment creates a sterically defined pocket, exposing one face of the nitroalkene to nucleophilic attack.

  • C-C Bond Formation: The enolate attacks the coordinated nitroalkene from the less sterically hindered face, establishing the new stereocenter.[2]

  • Product Release and Catalyst Regeneration: The product dissociates from the nickel center, regenerating the active catalyst for the next cycle.

The rigidity of the chiral ligand and the specific coordination geometry of the nickel complex are crucial for enforcing a specific approach trajectory of the nucleophile to the electrophile, thereby leading to a high degree of asymmetric induction.[2]

Detailed Experimental Protocol: Synthesis of (S)-1,4,4-Trimethylpyrrolidin-3-amine

This protocol describes the synthesis of the (S)-enantiomer. To synthesize the (R)-enantiomer, the (1S,2S)-diamine ligand should be used in Step 2.

Materials and Reagents
  • Methyl 3,3-dimethylacrylate

  • 2-Nitropropane

  • (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

  • Nickel(II) Acetate Tetrahydrate

  • Sodium hydride (60% dispersion in mineral oil)

  • Lithium Aluminum Hydride (LAH)

  • Formaldehyde (37% solution in water)

  • Formic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Diethyl Ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aq. NH4Cl

  • Saturated aq. NaHCO3

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Step 1: Synthesis of Dimethyl 2-(1-methyl-1-nitroethyl)malonate

This step does not require the chiral catalyst.

  • To a stirred suspension of sodium hydride (4.4 g, 110 mmol, 60% dispersion) in anhydrous THF (200 mL) at 0 °C under an argon atmosphere, add dimethyl malonate (13.2 g, 100 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add 2-nitropropane (9.8 g, 110 mmol) to the solution.

  • The reaction is typically complete within 2-4 hours (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aq. NH4Cl (50 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound as a colorless oil.

Step 2: Asymmetric Michael Addition to form Chiral Nitro Ester

This is the key enantioselective step.

  • In a dry Schlenk flask under argon, prepare the catalyst by stirring Ni(OAc)2·4H2O (249 mg, 1.0 mmol) and (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine (372 mg, 1.0 mmol) in anhydrous THF (20 mL) for 1 hour at room temperature.

  • In a separate flask, dissolve the product from Step 1 (e.g., 22.1 g, 100 mmol) in anhydrous toluene (100 mL).

  • Add the prepared catalyst solution to the nitro malonate solution.

  • Cool the reaction mixture to the optimized temperature (typically between -20 °C and 0 °C).

  • Add methyl acrylate (9.5 g, 110 mmol) dropwise over 30 minutes.

  • Stir the reaction at this temperature for 24-48 hours, monitoring progress by TLC and chiral HPLC analysis of aliquots.

  • Upon completion, quench the reaction with saturated aq. NH4Cl.

  • Perform an aqueous work-up as described in Step 1.

  • Purify by column chromatography to yield the chiral nitro ester.

Step 3: Reductive Cyclization to form (S)-4,4-Dimethyl-3-nitropyrrolidin-2-one
  • Dissolve the chiral nitro ester (e.g., 30.7 g, 100 mmol) in methanol (250 mL).

  • Add Raney Nickel (approx. 5 g, slurry in water) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-18 hours. The reaction involves both reduction of the nitro group and subsequent intramolecular cyclization.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude lactam.

  • Purify by recrystallization or column chromatography.

Step 4: Reduction of Lactam to form (S)-4,4-Dimethylpyrrolidin-3-amine
  • Carefully add the lactam from Step 3 (e.g., 14.4 g, 100 mmol) in small portions to a stirred suspension of Lithium Aluminum Hydride (LAH) (7.6 g, 200 mmol) in anhydrous THF (300 mL) at 0 °C under argon.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the dropwise addition of water (7.6 mL), 15% aq. NaOH (7.6 mL), and then water again (22.8 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude amine, which can be purified by distillation or conversion to its hydrochloride salt.

Step 5: N-Methylation to form (S)-1,4,4-Trimethylpyrrolidin-3-amine (Eschweiler-Clarke Reaction)
  • To the crude amine from Step 4 (e.g., 12.8 g, 100 mmol), add formic acid (11.5 g, 250 mmol) and formaldehyde (9.3 mL, 125 mmol, 37% aq. solution).

  • Heat the mixture to 100 °C for 4-6 hours. CO2 evolution will be observed.

  • Cool the reaction mixture and basify to pH > 11 by the careful addition of 10 M NaOH.

  • Extract the product with DCM (3 x 100 mL).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate.

  • Purify the final product by vacuum distillation to afford pure (S)-1,4,4-trimethylpyrrolidin-3-amine.

Data Summary and Expected Results

The following table summarizes the expected outcomes for the synthesis. Yields and enantiomeric excess are representative values based on similar transformations found in the literature and may vary based on experimental conditions and scale.

StepProductTypical Yield (%)Enantiomeric Excess (e.e. %)Analytical Method
2Chiral Nitro Ester85 - 95> 95% (S)Chiral HPLC
3(S)-4,4-Dimethyl-3-nitropyrrolidin-2-one70 - 85> 95%Chiral HPLC, NMR
4(S)-4,4-Dimethylpyrrolidin-3-amine65 - 80> 95%Chiral GC, Polarimetry
5(S)-1,4,4-Trimethylpyrrolidin-3-amine80 - 90> 95%Chiral GC, Polarimetry

Workflow Visualization

The overall synthetic workflow is depicted below.

G cluster_workflow Synthetic Workflow for (S)-Enantiomer Start Dimethyl Malonate + 2-Nitropropane Step1 Step 1: Malonate Formation (NaH, THF) Start->Step1 Step2 Step 2: Asymmetric Michael Addition (Ni(II)-(R,R)-diamine catalyst) Step1->Step2 Step3 Step 3: Reductive Cyclization (Raney Ni, H2) Step2->Step3 Step4 Step 4: Lactam Reduction (LAH, THF) Step3->Step4 Step5 Step 5: N-Methylation (HCHO, HCOOH) Step4->Step5 End Final Product: (S)-1,4,4-Trimethylpyrrolidin-3-amine Step5->End

Caption: Step-by-step synthesis workflow diagram.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of the enantiomers of 1,4,4-trimethylpyrrolidin-3-amine. The highlighted route, leveraging a catalytic asymmetric Michael addition, offers high enantioselectivity and a clear, multi-step pathway to the target compounds. By following the outlined procedures and understanding the underlying mechanistic principles, researchers can reliably access these valuable chiral building blocks for applications in drug discovery and development.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au (2023). [Link]

  • Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry (2007). [Link]

  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society (2011). [Link]

  • Nitroalkenes in the Ni(II) Catalyzed Asymmetric Michael Addition. Convenient Route to the Key Intermediate of Brivaracetam. ResearchGate (2018). [Link]

  • Experimental and Computational Investigation of Facial Selectivity Switching in Nickel–Diamine–Acetate-Catalyzed Michael Reactions. The Journal of Organic Chemistry (2022). [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate (2023). [Link]

Sources

Application

The Strategic Advantage of 3-Aminopyrrolidine Scaffolds: Application of 1,4,4-Trimethylpyrrolidin-3-amine in Medicinal Chemistry

Introduction: The Privileged Nature of Chiral Pyrrolidines in Drug Design The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of Chiral Pyrrolidines in Drug Design

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3][4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, which is crucial for achieving high-affinity and selective interactions with biological targets.[2][3] The introduction of stereocenters into the pyrrolidine ring further enhances its utility, as the specific spatial arrangement of substituents can profoundly influence a drug's efficacy and safety.[5][6][7]

Among the various substituted pyrrolidines, chiral 3-aminopyrrolidine derivatives have emerged as particularly valuable building blocks.[1][5][6][8] The amine functionality at the C3 position provides a versatile handle for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. This application note will delve into the strategic use of a specific, gem-disubstituted chiral building block, 1,4,4-Trimethylpyrrolidin-3-amine, as a case study to illustrate the broader principles and applications of chiral 3-aminopyrrolidines in contemporary drug discovery.

The Unique Potential of 1,4,4-Trimethylpyrrolidin-3-amine

While less common in the literature than its unmethylated counterparts, 1,4,4-Trimethylpyrrolidin-3-amine offers distinct structural features that can be strategically exploited by medicinal chemists:

  • Stereochemically Defined Scaffold: The chiral center at the C3 position provides a rigid and predictable three-dimensional orientation for the amino group, which is critical for stereospecific interactions with target proteins.

  • Gem-Dimethyl Group: The presence of the gem-dimethyl group at the C4 position introduces conformational rigidity to the pyrrolidine ring. This can be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, these methyl groups can engage in favorable van der Waals interactions within a binding pocket and can also serve to block unwanted metabolic pathways.

  • Tertiary Amine: The N-methylated pyrrolidine nitrogen is a tertiary amine, which can influence the compound's basicity, lipophilicity, and potential for forming hydrogen bonds as an acceptor.

These features make 1,4,4-Trimethylpyrrolidin-3-amine an intriguing building block for creating novel chemical entities with tailored pharmacological profiles.

Synthetic Strategies and Key Reactions

The synthesis of highly substituted chiral pyrrolidines can be a formidable challenge.[9] However, modern synthetic methodologies provide several efficient routes. A plausible and stereoselective approach to 1,4,4-Trimethylpyrrolidin-3-amine and its derivatives often involves asymmetric [3+2] cycloaddition reactions or the functionalization of chiral pool starting materials like proline.[4][9][10][11][12][13]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of a chiral 3-aminopyrrolidine scaffold.

G cluster_0 Synthesis of Chiral Pyrrolidine Core cluster_1 Derivatization Chiral Pool Starting Material Chiral Pool Starting Material Chiral Pyrrolidine Intermediate Chiral Pyrrolidine Intermediate Chiral Pool Starting Material->Chiral Pyrrolidine Intermediate Functional Group Interconversion Asymmetric Synthesis Asymmetric Synthesis Asymmetric Synthesis->Chiral Pyrrolidine Intermediate e.g., [3+2] Cycloaddition 1,4,4-Trimethylpyrrolidin-3-amine 1,4,4-Trimethylpyrrolidin-3-amine Chiral Pyrrolidine Intermediate->1,4,4-Trimethylpyrrolidin-3-amine Further Modification Amide Coupling Amide Coupling 1,4,4-Trimethylpyrrolidin-3-amine->Amide Coupling Reductive Amination Reductive Amination 1,4,4-Trimethylpyrrolidin-3-amine->Reductive Amination N-Arylation N-Arylation 1,4,4-Trimethylpyrrolidin-3-amine->N-Arylation Diverse Drug-like Molecules Diverse Drug-like Molecules Amide Coupling->Diverse Drug-like Molecules Reductive Amination->Diverse Drug-like Molecules N-Arylation->Diverse Drug-like Molecules

Caption: Generalized workflow for the synthesis and derivatization of chiral 3-aminopyrrolidines.

Application Protocols: Harnessing the Reactivity of the 3-Amino Group

The primary amino group of 1,4,4-Trimethylpyrrolidin-3-amine is a key functional handle for diversification. The following protocols outline standard procedures for its incorporation into lead compounds.

Protocol 1: Amide Bond Formation for Peptidomimetics and Other Scaffolds

Rationale: Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. Coupling the chiral amine with a carboxylic acid allows for the introduction of a vast array of side chains and building blocks, enabling extensive structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (1.1 eq, e.g., HATU, HBTU, or EDC) and an amine base (1.2 eq, e.g., DIPEA or triethylamine). Stir the mixture for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of 1,4,4-Trimethylpyrrolidin-3-amine (1.05 eq) in the same anhydrous solvent to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination for the Introduction of Diverse Substituents

Rationale: Reductive amination with aldehydes or ketones provides a facile method for introducing a wide range of alkyl and aryl groups at the amino position, creating secondary amines with diverse functionalities.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1,4,4-Trimethylpyrrolidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: To the solution containing the imine (or iminium ion), add a mild reducing agent (1.2-1.5 eq, e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig or Ullmann N-Arylation for CNS-Active Compound Synthesis

Rationale: The introduction of an aryl or heteroaryl group on the nitrogen atom is a common strategy in the development of ligands for central nervous system (CNS) targets, such as dopamine and serotonin receptors.[1] Palladium- or copper-catalyzed N-arylation reactions are powerful tools for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or heteroaryl halide (1.0 eq), 1,4,4-Trimethylpyrrolidin-3-amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Illustrative Applications in Drug Discovery

While specific examples for 1,4,4-Trimethylpyrrolidin-3-amine are not abundant in published literature, the broader class of 3-aminopyrrolidines has been incorporated into numerous biologically active compounds.

Target Class Significance of the 3-Aminopyrrolidine Scaffold Representative Examples (Analogous Scaffolds)
Dopamine Receptors The chiral amine and the pyrrolidine ring provide key pharmacophoric features for high-affinity and selective binding, crucial for treating neurological disorders like Parkinson's disease and schizophrenia.[1]Derivatives of (S)-1-Benzyl-3-aminopyrrolidine have shown high affinity for σ1 and D4 receptors.[1]
Serotonin Transporter (SERT) The pyrrolidine scaffold can mimic the endogenous substrate, leading to potent inhibition of serotonin reuptake, a mechanism for treating depression and anxiety.[1]Indole derivatives incorporating the (S)-1-Benzyl-3-aminopyrrolidine moiety exhibit nanomolar potency for SERT.[1]
Dipeptidyl Peptidase-IV (DPP-IV) The chiral amine can form a key interaction with the active site of the enzyme, leading to potent inhibition for the treatment of type 2 diabetes.Several approved drugs for type 2 diabetes, such as sitagliptin and vildagliptin, feature a related chiral amine functionality that is critical for their mechanism of action.
Antibacterial Agents The pyrrolidine ring can serve as a scaffold for presenting functional groups that interfere with bacterial cellular processes.Triazine derivatives containing a 3-aryl-pyrrolidine moiety have demonstrated antibacterial activity.[14]

Logical Framework for Drug Design with Chiral 3-Aminopyrrolidines

The following diagram outlines the decision-making process when incorporating a chiral 3-aminopyrrolidine building block into a drug discovery program.

G Target Identification Target Identification Pharmacophore Modeling Pharmacophore Modeling Target Identification->Pharmacophore Modeling Identify Key Interactions Selection of Chiral Pyrrolidine Selection of Chiral Pyrrolidine (e.g., 1,4,4-Trimethylpyrrolidin-3-amine) Pharmacophore Modeling->Selection of Chiral Pyrrolidine Match 3D Scaffold Library Synthesis Library Synthesis Selection of Chiral Pyrrolidine->Library Synthesis Utilize Protocols 1-3 In Vitro Screening In Vitro Screening Library Synthesis->In Vitro Screening Test Biological Activity SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Identify Potent Compounds SAR Analysis->Library Synthesis Refine Synthesis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Iterative Design Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A logical workflow for the integration of chiral 3-aminopyrrolidines in a drug discovery cascade.

Conclusion

Chiral 3-aminopyrrolidines are a powerful and versatile class of building blocks in drug discovery.[1][5][6][8] The specific example of 1,4,4-Trimethylpyrrolidin-3-amine, with its unique conformational constraints and stereochemically defined amino group, represents a valuable tool for medicinal chemists seeking to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols and strategic considerations outlined in this application note provide a robust framework for the effective incorporation of this and related chiral scaffolds into modern drug discovery programs.

References

  • The Versatile Chiral Scaffold: A Deep Dive into the Applications of (S)-1-Benzyl-3-aminopyrrolidine - Benchchem.
  • Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A | Organic Letters - ACS Publications.
  • The Essential Role of Chiral Amines in Drug Discovery and Development.
  • (R)-(+)-3-Aminopyrrolidine - Chem-Impex.
  • Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine.
  • Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A - Organic Chemistry Portal.
  • N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis - PMC.
  • Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A - PubMed.
  • Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis - ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Synthesis of unique pyrrolidines for drug discovery - Enamine.
  • 1316341-76-0|1,4,4-Trimethylpyrrolidin-3-amine|BLD Pharm.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors | Request PDF - ResearchGate.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC.

Sources

Method

Application Note: Harnessing 1,4,4-Trimethylpyrrolidin-3-amine for Advanced PROTAC Linker Engineering and Targeted Protein Degradation

Introduction to Conformational Restriction in PROTACs Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. However, the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Conformational Restriction in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. However, the development of clinical-grade PROTACs is frequently bottlenecked by poor physicochemical properties—often termed "beyond Rule-of-5" challenges—such as low cell membrane permeability and suboptimal ternary complex stability[1].

Historically, PROTAC linkers relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these highly flexible linkers incur a massive entropic penalty upon forming the necessary Target-PROTAC-E3 Ligase ternary complex [2]. To overcome this, modern medicinal chemistry has pivoted toward rigidified linkers and sterically tuned exit vectors [4].

1,4,4-Trimethylpyrrolidin-3-amine has emerged as a highly specialized, conformationally restricted building block in this domain. When utilized as the attachment node (exit vector) on a target-binding warhead or an E3 ligase ligand, its unique structural features profoundly enhance both the thermodynamic stability of the ternary complex and the pharmacokinetic profile of the resulting degrader.

Mechanistic Rationale: The Chemistry of Causality

The integration of 1,4,4-Trimethylpyrrolidin-3-amine into a PROTAC architecture is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:

  • Steric Locking via C4 gem-Dimethyl Groups: The two methyl groups at the C4 position of the pyrrolidine ring introduce severe steric bulk. This forces the pyrrolidine ring into a highly restricted envelope conformation, effectively "locking" the spatial trajectory of the C3-amine exit vector. By pre-organizing the linker geometry, the PROTAC expends far less conformational energy (entropic penalty) to fold into the active ternary complex [1, 2].

  • Permeability Enhancement via N1-Methylation: High molecular weight PROTACs often struggle to cross lipid bilayers due to exposed hydrogen bond donors. The N1-methyl group of this building block converts a secondary amine into a tertiary amine, eliminating a hydrogen bond donor. Furthermore, the adjacent methyl groups sterically shield this basic nitrogen, preventing excessive solvation by water molecules while maintaining sufficient basicity for aqueous solubility. This delicate balance dramatically improves Caco-2 cell permeability [3].

  • Efficient Conjugation via C3 Primary Amine: The primary amine at the C3 position serves as a highly nucleophilic handle, allowing for rapid and selective amide coupling with carboxylic acid-functionalized linker-E3 constructs.

G Target Target Protein (POI) PROTAC PROTAC with Pyrrolidine Node Target->PROTAC Warhead Binding Complex Stable Ternary Complex (Low Entropic Penalty) PROTAC->Complex Pre-organized Conformation E3 E3 Ligase (e.g., VHL/CRBN) E3->PROTAC Ligase Binding Degradation Proteasomal Degradation Complex->Degradation Polyubiquitination

Rigid linker pre-organizes PROTAC conformation, enhancing stable ternary complex formation.

Quantitative Evaluation of Exit Vectors

To illustrate the impact of this building block, the following table summarizes comparative data for a kinase-targeted PROTAC series where only the exit vector node was modified. The data demonstrates that transitioning from a flexible linear amine to the 1,4,4-Trimethylpyrrolidin-3-amine node yields superior degradation potency ( DC50​ ) and cellular permeability ( Papp​ ).

ConstructExit Vector NodeLinker Type DC50​ (nM) Dmax​ (%)Caco-2 Papp​ ( 10−6 cm/s)
PROTAC-A Linear Alkyl AmineFlexible145.2780.8 (Low)
PROTAC-B Unsubstituted PyrrolidineSemi-Rigid42.6851.5 (Moderate)
PROTAC-C 1,4,4-Trimethylpyrrolidin-3-amineHighly Rigid8.4 96 6.2 (High)

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling Synthesis

Objective: Conjugate a carboxylic acid-functionalized E3-linker to the C3-amine of a 1,4,4-Trimethylpyrrolidin-3-amine-modified warhead. Causality & Rationale: The C3 primary amine is highly sterically hindered by the adjacent C4 gem-dimethyl groups. Standard coupling reagents (e.g., EDC/NHS) are prone to failure or low yields here. Therefore, HATU—a highly reactive uronium salt—is utilized to form an active ester capable of overcoming this steric barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid-linker-E3 intermediate (1.0 eq) and the 1,4,4-Trimethylpyrrolidin-3-amine-warhead (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution, followed by HATU (1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The reaction is deemed complete only when the mass of the starting amine is fully consumed and the target PROTAC mass ( [M+H]+ ) is the dominant peak.

  • Purification: Quench with water, extract with ethyl acetate, and purify the concentrated crude via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final PROTAC.

Protocol B: Self-Validating Cellular Degradation Assay (HiBiT)

Objective: Quantify the DC50​ and Dmax​ of the synthesized PROTAC. Causality & Rationale: Traditional Western blotting is semi-quantitative and suffers from high variability. Using a CRISPR-engineered cell line expressing a HiBiT-tagged target protein allows for real-time, luminescent quantification of endogenous degradation, providing highly reproducible kinetic data.

Step-by-Step Methodology:

  • Seeding: Plate HiBiT-tagged target cells in a white, opaque 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a 10-point dose-response titration of the PROTAC (ranging from 10 µM to 0.1 nM) for 24 hours.

  • Self-Validation Controls:

    • Control 1 (Vehicle): 0.1% DMSO to establish baseline luminescence.

    • Control 2 (Mechanism): Pre-treat a subset of wells with 10 µM of free E3 ligand (e.g., VHL or CRBN binder) 2 hours prior to PROTAC addition. This must rescue protein levels, proving degradation is UPS-dependent.

    • Control 3 (Specificity): Treat a parallel set of wells with an inactive PROTAC epimer (e.g., synthesized using the inactive cis-hydroxyproline VHL ligand). This must yield no degradation, confirming E3 ligase specificity.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent. Incubate for 10 minutes on an orbital shaker.

  • Analysis: Read luminescence on a microplate reader. Normalize data to the DMSO control and fit to a 4-parameter logistic curve to calculate DC50​ and Dmax​ .

Workflow Step1 1. Linker Conjugation (Amide Coupling at C3-Amine) Step2 2. Purification & QC (Prep-HPLC, LC-MS, NMR) Step1->Step2 Step3 3. Ternary Complex Assay (SPR / TR-FRET) Step2->Step3 Step4 4. Cellular Degradation (HiBiT Luminescence) Step3->Step4 Step5 5. Permeability Profiling (Caco-2 / PAMPA) Step4->Step5

Step-by-step workflow from pyrrolidine linker conjugation to cellular degradation validation.

Conclusion

The strategic incorporation of 1,4,4-Trimethylpyrrolidin-3-amine into PROTAC linker design represents a sophisticated approach to overcoming the thermodynamic and pharmacokinetic hurdles of targeted protein degradation. By leveraging its inherent steric bulk and shielded basicity, drug developers can rationally design degraders that exhibit superior ternary complex stability and enhanced cellular penetrance.

References

  • "Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights" - Journal of Medicinal Chemistry - ACS Public
  • "Rationalizing PROTAC-mediated Ternary Complex Form
  • "Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability" - JACS Au - ACS Public
  • "Linkers in PROTACs" - Precise PEG LLC.
Application

Application Note: Catalytic Direct Amidation of 1,4,4-Trimethylpyrrolidin-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The incorporation of sp³-rich, polar aliphatic amines into drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The incorporation of sp³-rich, polar aliphatic amines into drug candidates is a proven strategy for improving aqueous solubility, metabolic stability, and reducing off-target toxicity. 1,4,4-Trimethylpyrrolidin-3-amine is a highly valuable building block in this regard. However, its structural topology presents a dual synthetic challenge:

  • Steric Hindrance: The gem-dimethyl group at the C4 position severely restricts the trajectory of nucleophilic attack by the adjacent C3 primary amine.

  • Competitive Coordination: The basic N1-methyl tertiary amine can competitively bind to traditional Lewis acid catalysts, leading to catalyst poisoning.

Traditional stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) often suffer from poor atom economy, high Process Mass Intensity (PMI), and sluggish kinetics when applied to such hindered substrates. This application note details a highly efficient, green catalytic direct amidation protocol using the borate ester B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate), enabling high-yielding amide bond formation under azeotropic dehydration conditions[1, 2].

Mechanistic Insights & Causality (E-E-A-T)

Why Borate Ester Catalysis?

As a Senior Application Scientist, it is critical to look beyond standard coupling reagents when dealing with sterically encumbered and multi-basic substrates. Boronic acids and borate esters act as bifunctional catalysts. According to the Sheppard and Whiting mechanistic model [3], the reaction does not proceed via a simple monocyclic acyloxyboron intermediate. Instead, it forms a bicyclic boron-amine complex .

The selection of B(OCH₂CF₃)₃ is deliberate:

  • Electronic Tuning: The strongly electron-withdrawing trifluoroethyl groups dramatically increase the Lewis acidity of the boron center. This facilitates the rapid activation of the carboxylic acid, even in the presence of the strongly coordinating, basic pyrrolidine nitrogen [4].

  • Dynamic Equilibrium: Unlike transition metals that may irreversibly bind to the N1-methyl group, the boron-nitrogen interaction is highly dynamic. This rapid on/off rate ensures the catalytic cycle proceeds via the productive bicyclic intermediate rather than trapping the catalyst in a dead-end coordination complex.

  • Solvent Compatibility: B(OCH₂CF₃)₃ is highly soluble in environmentally benign ester solvents like tert-butyl acetate (t-BuOAc), which forms an excellent azeotrope with water at 98 °C, driving the equilibrium forward without degrading the pyrrolidine ring [2].

CatalyticCycle Cat Borate Catalyst B(OCH₂CF₃)₃ Acyloxy Acyloxyboron Intermediate Cat->Acyloxy + Acid Acid Carboxylic Acid Acid->Acyloxy Amine 1,4,4-Trimethylpyrrolidin-3-amine (Sterically Hindered) Bicyclic Bicyclic Boron-Amine Complex (Sheppard-Whiting Model) Amine->Bicyclic Acyloxy->Bicyclic + Amine Bicyclic->Cat Catalyst Regeneration Prod Target Amide Bicyclic->Prod C-N Bond Formation H2O H₂O (Removed via Dean-Stark) Bicyclic->H2O Dehydration

Fig 1: Catalytic cycle of B(OCH₂CF₃)₃-mediated amidation via a bicyclic intermediate.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the optimization data for the amidation of a model aliphatic carboxylic acid with 1,4,4-Trimethylpyrrolidin-3-amine (10 mmol scale). The data clearly illustrates the superiority of B(OCH₂CF₃)₃ in green solvents.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)PMI (Process Mass Intensity)
None (Thermal)-Toluene11024< 5%N/A
Boric Acid10Toluene1102442%> 40
Phenylboronic Acid10Toluene1102458%> 40
DATB5CPME1061685%~ 15
B(OCH₂CF₃)₃ 10 t-BuOAc 98 16 92% < 10

Experimental Workflow & Protocol

Workflow S1 1. Substrate Prep Mix Acid & Amine S2 2. Catalyst Addition 10 mol% B(OCH₂CF₃)₃ S1->S2 S3 3. Solvent System t-BuOAc (Green Solvent) S2->S3 S4 4. Azeotropic Reflux Dean-Stark (98°C) S3->S4 S5 5. In-Process Control Monitor H₂O Volume S4->S5 S6 6. Isolation Base Wash (No Acid!) S5->S6

Fig 2: Step-by-step workflow for the catalytic direct amidation process.

Reagents & Equipment
  • Carboxylic Acid: 10.0 mmol (1.0 equiv)

  • 1,4,4-Trimethylpyrrolidin-3-amine: 11.0 mmol (1.1 equiv)

  • B(OCH₂CF₃)₃ Catalyst: 1.0 mmol (10 mol%)

  • Solvent: tert-Butyl acetate (t-BuOAc), 40 mL

  • Equipment: 100 mL 2-neck round-bottom flask, Dean-Stark apparatus (calibrated), reflux condenser, heating mantle.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (10.0 mmol).

  • Add t-BuOAc (40 mL) to the flask. Stir to create a uniform suspension or solution.

  • Add 1,4,4-Trimethylpyrrolidin-3-amine (11.0 mmol) in one portion. Causality Note: A 10% excess of the amine compensates for any minor volatility and ensures the complete consumption of the carboxylic acid, simplifying downstream purification.

  • Add B(OCH₂CF₃)₃ (1.0 mmol, 10 mol%) to the reaction mixture.

Step 2: Azeotropic Dehydration 5. Attach a Dean-Stark trap to the flask and fill the trap arm with t-BuOAc. Attach a reflux condenser. 6. Heat the reaction mixture to a vigorous reflux (external bath temperature ~110 °C to maintain an internal temperature of 98 °C). 7. Self-Validating Checkpoint: Monitor the water collection in the Dean-Stark trap. For a 10 mmol scale, the theoretical water evolution is 180 µL. Do not terminate the reaction until at least 170 µL of water has visibly partitioned at the bottom of the trap (typically 12–16 hours).

Step 3: Workup & Isolation 8. Once complete, cool the reaction mixture to room temperature. 9. Critical Workup Note: Because the target amide contains a basic N1-methylpyrrolidine moiety, standard acidic washes (e.g., 1M HCl) will protonate the product and extract it into the aqueous phase, ruining the yield. 10. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted carboxylic acid and catalyst residues. 11. Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. If necessary, purify the crude amide via silica gel chromatography using a polar basic eluent (e.g., CH₂Cl₂ / MeOH / NH₄OH, 90:9:1) to isolate the pure product.

References

  • Mechanistic insights into boron-catalysed direct amidation reactions.National Center for Biotechnology Information (NIH/PMC).
  • Catalytic direct amidations in tert-butyl acetate using B(OCH₂CF₃)₃.National Center for Biotechnology Information (NIH/PMC).
  • Direct Amidations of Carboxylic Acids with Amines.Encyclopedia.pub.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.National Center for Biotechnology Information (NIH/PMC).
Method

Scale-up manufacturing process for 1,4,4-Trimethylpyrrolidin-3-amine intermediates

Application Note: Scalable Manufacturing and Process Chemistry of 1,4,4-Trimethylpyrrolidin-3-amine Intermediates Strategic Overview & Chemical Significance 1,4,4-Trimethylpyrrolidin-3-amine is a highly valuable chiral 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Manufacturing and Process Chemistry of 1,4,4-Trimethylpyrrolidin-3-amine Intermediates

Strategic Overview & Chemical Significance

1,4,4-Trimethylpyrrolidin-3-amine is a highly valuable chiral 1,2-diamine building block. In medicinal chemistry and chemical biology, it serves as a core scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including pyrimidine derivatives and targeted receptor modulators[1]. Furthermore, its enantiopure derivatives are critical structural components in the design of highly selective thiourea-type organocatalysts[2].

Scaling up the synthesis of this pyrrolidine derivative presents distinct process chemistry challenges:

  • Achieving high diastereoselectivity during the installation of the C3 amine.

  • Efficiently reducing the sterically hindered lactam intermediate without compromising the structural integrity of the pyrrolidine ring.

  • Managing the thermal and gas-evolution hazards associated with hydride reductions at a multi-kilogram scale.

This application note details a robust, self-validating four-stage scale-up process designed to transition this synthesis safely from the bench to the pilot plant.

Mechanistic Pathway & Process Design

The synthetic strategy leverages 1,4,4-trimethylpyrrolidine-2,3-dione as the starting material. The workflow is designed to maximize atom economy, operational safety, and downstream purity.

G SM 1,4,4-Trimethylpyrrolidine-2,3-dione (Starting Material) Imine 3-(Benzylimino)-1,4,4-trimethylpyrrolidin-2-one (Imine Intermediate) SM->Imine Benzylamine, Toluene Dean-Stark, Reflux AmineLactam 3-Benzylamino-1,4,4-trimethylpyrrolidin-2-one (Amine Lactam) Imine->AmineLactam NaBH4, MeOH 0 °C to RT Pyrrolidine N-Benzyl-1,4,4-trimethylpyrrolidin-3-amine (Pyrrolidine Core) AmineLactam->Pyrrolidine BH3·THF, THF Reflux, 12 h Target 1,4,4-Trimethylpyrrolidin-3-amine (Target API Intermediate) Pyrrolidine->Target H2, Pd/C, MeOH 50 psi, RT

Figure 1: Four-stage synthetic workflow for 1,4,4-Trimethylpyrrolidin-3-amine scale-up.

Causality in Reagent Selection:

  • Substrate-Controlled Diastereoselectivity: The condensation of the dione with benzylamine yields the imine, which is subsequently reduced by NaBH₄. The gem-dimethyl group at C4 plays a crucial mechanistic role here: it sterically shields one face of the pyrrolidine ring, forcing the incoming hydride to attack from the less hindered face. This intrinsic substrate control ensures high diastereoselectivity[2].

  • Lactam Reduction (BH₃·THF vs. LiAlH₄): While LiAlH₄ is a standard bench reagent for lactam reduction, it is highly pyrophoric and generates intractable aluminum salt emulsions during aqueous workup at scale. In our scale-up protocol, we utilize Borane-THF (BH₃·THF). Borane acts as a Lewis acid, coordinating to the electron-rich lactam carbonyl oxygen, activating it for hydride transfer. This provides a homogeneous reaction mixture and a clean, biphasic workup after an acidic quench[2].

Quantitative Process Metrics

To ensure reproducibility and batch-to-batch consistency, critical process parameters (CPPs) and in-process controls (IPCs) have been established.

Table 1: Process Parameters and Scale-Up Metrics

Reaction StageKey ReagentsCritical Process Parameter (CPP)IPC MethodTarget YieldPurity (AUC)
1. Imine Condensation Benzylamine, TolueneDean-Stark H₂O removalGC-FID88–92%>95.0%
2. Imine Reduction NaBH₄, MeOHTemp control (0 °C to RT)HPLC85–89%>98.0% (de)
3. Lactam Reduction BH₃·THF, THFAcidic quench & refluxHPLC80–85%>98.5%
4. Hydrogenolysis 10% Pd/C, H₂ (50 psi)H₂ uptake plateauLC-MS90–95%>99.0%
5. Salt Formation HCl (g), IsopropanolCrystallization Temp (0 °C)Titration>95%>99.5%

Step-by-Step Scale-Up Protocols

Note: These protocols are designed as self-validating systems. Do not proceed to the next operational step unless the specific IPC criteria are met.

Protocol A: Synthesis of 3-Benzylamino-1,4,4-trimethylpyrrolidin-2-one

  • Charge a glass-lined reactor with 1,4,4-trimethylpyrrolidine-2,3-dione (1.0 eq) and Toluene (10 volumes).

  • Add Benzylamine (1.05 eq) and a catalytic amount of p-Toluenesulfonic acid (0.05 eq).

  • Heat to reflux utilizing a Dean-Stark trap to continuously remove the water byproduct.

  • Self-Validation (IPC 1): Monitor by GC-FID. Proceed to the reduction phase only when the dione starting material is <2% AUC.

  • Concentrate the imine intermediate under vacuum, redissolve in Methanol (10 volumes), and cool to 0 °C.

  • Portion-wise, add NaBH₄ (1.5 eq) while maintaining the internal temperature below 10 °C. Stir for 4 hours at room temperature.

  • Quench with water, extract with Ethyl Acetate, and concentrate to yield the amine lactam.

Protocol B: Borane Reduction to N-Benzyl-1,4,4-trimethylpyrrolidin-3-amine Causality Check: The reduction proceeds via the formation of a highly stable amine-borane complex, which strictly requires a harsh acidic quench to liberate the free amine product[2].

  • Charge a dry, nitrogen-purged 50 L reactor with the amine lactam from Protocol A (1.0 eq) and anhydrous THF (10 volumes).

  • Cool the reactor to 0 °C.

  • Add BH₃·THF complex (1 M in THF, 3.5 eq) dropwise over 2 hours, maintaining the internal temperature below 5 °C to control the evolution of hydrogen gas.

  • Once addition is complete, heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Self-Validation (IPC 2): Sample the reaction mixture, quench an aliquot with MeOH, and analyze via HPLC. Proceed only when the lactam starting material is <1% AUC.

  • Cool the reactor to 0 °C and carefully quench by the dropwise addition of Methanolic HCl (3 M, 5 volumes). Caution: Vigorous gas evolution will occur.

  • Reflux the quenched mixture for 2 hours to fully disrupt the stable amine-borane complex.

  • Concentrate under reduced pressure, basify with 2M NaOH to pH 12, and extract with MTBE (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Hydrogenolysis and Dihydrochloride Salt Formation

  • Charge a 20 L pressure reactor (Hastelloy or stainless steel) with N-Benzyl-1,4,4-trimethylpyrrolidin-3-amine (1.0 eq) and Methanol (10 volumes).

  • Add 10% Pd/C (0.1 eq by weight) and concentrated HCl (0.1 eq). Causality Check: The catalytic HCl protonates the forming secondary amine, preventing it from coordinating to and poisoning the palladium catalyst.

  • Purge the reactor with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize the reactor to 50 psi with Hydrogen and agitate at 25 °C.

  • Self-Validation (IPC 3): Monitor hydrogen uptake via a mass flow controller. The reaction is deemed complete when hydrogen consumption plateaus for >30 minutes. Confirm via LC-MS (target mass [M+H]⁺ = 129.2).

  • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric when dry; keep the filter cake wetted with solvent.

  • Concentrate the filtrate and dissolve the residue in Isopropanol (5 volumes).

  • Bubble anhydrous HCl gas into the solution at 0 °C until precipitation is complete.

  • Filter and dry the solid under vacuum at 40 °C to afford 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride (Formula: C₇H₁₈Cl₂N₂, Molecular Weight: 201.14 g/mol )[3].

References

  • EvitaChem. "2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde - EvitaChem". EvitaChem Catalog.
  • Molport. "1,4,4-trimethylpyrrolidin-3-amine dihydrochloride | 1316216-31-5". Molport Chemical Database.
  • Camps, Pelayo, et al. "Diastereoselective preparation of (S)-(1,4,4- trimethylpyrrolidin-3-yl)amine, a new chiral 1,2-diamine for thiourea-type organocatalysts." Universitat de Barcelona (UB) Digital Repository.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1,4,4-Trimethylpyrrolidin-3-amine synthesis

Welcome to the technical support center for the synthesis of 1,4,4-Trimethylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,4,4-Trimethylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this sterically hindered pyrrolidine derivative. The information provided herein is based on established principles of organic synthesis and troubleshooting common issues in amine synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,4,4-Trimethylpyrrolidin-3-amine?

The most probable and direct synthetic route is the reductive amination of 1,4,4-trimethylpyrrolidin-3-one with an ammonia source. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the target primary amine.

Q2: Why is the yield of my 1,4,4-Trimethylpyrrolidin-3-amine synthesis consistently low?

Low yields in this synthesis are often attributed to the steric hindrance of the ketone starting material. The gem-dimethyl group at the C4 position and the N-methyl group can impede the approach of the ammonia source and the reducing agent. Other factors can include incomplete reaction, side reactions, and product loss during workup and purification.[1][2]

Q3: What are the expected major byproducts in this synthesis?

Potential byproducts can include unreacted starting material (1,4,4-trimethylpyrrolidin-3-one), the corresponding alcohol from the reduction of the ketone, and potentially over-alkylated products if the newly formed primary amine reacts with any remaining ketone.

Q4: How can I effectively monitor the progress of the reaction?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the starting ketone and the appearance of the product amine. Thin-layer chromatography (TLC) can also be used, but visualization of the amine may require staining with a suitable agent like ninhydrin.

Q5: What are the key safety precautions for this synthesis?

Working with ammonia requires a well-ventilated fume hood. Depending on the reducing agent used (e.g., sodium borohydride, catalytic hydrogenation), appropriate safety measures for handling flammable and/or reactive materials must be taken. High-pressure reactions should only be conducted in certified equipment.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,4,4-Trimethylpyrrolidin-3-amine and provides actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is a common frustration, particularly with sterically hindered substrates. A systematic approach to troubleshooting is crucial.

  • Inefficient Imine/Enamine Formation: The initial condensation between the sterically hindered ketone and ammonia is often the rate-limiting step.

    • Solution 1: Increase Reaction Temperature and Pressure. Conducting the reaction at elevated temperatures and pressures can favor the formation of the imine intermediate.[3] This is often achieved in a sealed reactor or autoclave.

    • Solution 2: Use a Lewis Acid Catalyst. A catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide or zinc chloride, can activate the carbonyl group and facilitate the initial condensation.

    • Solution 3: Water Removal. The formation of the imine generates water. Removing this water, for instance with a Dean-Stark trap if the solvent is appropriate, can drive the equilibrium towards the imine.

  • Ineffective Reduction of the Imine/Enamine Intermediate: The steric bulk around the C=N double bond can hinder the approach of the reducing agent.

    • Solution 1: Choice of Reducing Agent. For sterically hindered imines, more reactive reducing agents may be necessary. While sodium borohydride might be sufficient, sodium cyanoborohydride is often more effective for reductive aminations.[4] Catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel, Palladium on carbon) at elevated hydrogen pressure is another powerful method.

    • Solution 2: Leuckart-Wallach Reaction Conditions. This classical method uses formic acid or its derivatives as both the reducing agent and the ammonia source (in the form of ammonium formate). The high temperatures employed in this reaction can overcome the steric barriers.[3][5][6]

  • Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvents can inhibit the catalyst or lead to side reactions.

    • Solution: Reagent and Solvent Purity Check. Ensure the 1,4,4-trimethylpyrrolidin-3-one is pure and the solvents are anhydrous, especially when using water-sensitive reagents.

Problem 2: Presence of Significant Impurities in the Crude Product

The presence of impurities complicates purification and reduces the overall yield.

  • Unreacted 1,4,4-trimethylpyrrolidin-3-one: This indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of the ammonia source and reducing agent. Re-evaluate the effectiveness of your chosen reaction conditions as described in "Problem 1".

  • 1,4,4-Trimethylpyrrolidin-3-ol: This byproduct arises from the direct reduction of the starting ketone.

    • Solution 1: Optimize Reaction Conditions. This side reaction is more prevalent if the reduction of the ketone is faster than the imine formation. Ensure conditions that favor imine formation (e.g., appropriate pH, water removal).

    • Solution 2: Two-Step Procedure. First, form the imine under optimized conditions, and then add the reducing agent in a subsequent step. This can give more control over the reaction.

  • Over-alkylation Products: The newly formed primary amine can potentially react with another molecule of the starting ketone to form a secondary amine.

    • Solution: Use a Large Excess of Ammonia. A high concentration of ammonia will outcompete the product amine in reacting with the ketone, thus minimizing the formation of the secondary amine byproduct.

Problem 3: Difficulty in Product Purification

The target amine is a relatively low molecular weight and potentially volatile compound, which can make purification challenging.

  • Acid-Base Extraction: Being a basic compound, 1,4,4-trimethylpyrrolidin-3-amine can be selectively extracted from a non-polar organic solvent into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will liberate the free amine, which can then be extracted back into an organic solvent.[7][8]

  • Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be an effective method for purification.

  • Column Chromatography: While possible, chromatography of small, polar amines on silica gel can be challenging due to tailing. Using a silica gel column treated with a small amount of a base like triethylamine in the eluent can improve the separation. Alternatively, using a more inert stationary phase like alumina might be beneficial.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride
  • To a solution of 1,4,4-trimethylpyrrolidin-3-one (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 - 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by GC-MS.

  • Quench the reaction by carefully adding dilute aqueous HCl.

  • Perform an acid-base workup as described in the purification section.

Protocol 2: Leuckart-Wallach Reaction
  • In a high-pressure reactor, combine 1,4,4-trimethylpyrrolidin-3-one (1.0 eq) and a large excess of ammonium formate (e.g., 5-10 eq).

  • Heat the mixture to 160-180 °C for 6-12 hours.

  • Cool the reaction mixture and carefully add an aqueous solution of a strong base (e.g., NaOH) to hydrolyze any formamide byproducts and liberate the free amine.

  • Extract the product with a suitable organic solvent and purify as described above.

IV. Data Summary

ParameterPotential Impact on YieldRecommendations
Temperature Higher temperatures favor imine formation but can also lead to side reactions.Optimize in the range of 80-180°C, depending on the method.
Pressure Increased pressure is beneficial for reactions involving gaseous ammonia.Use a sealed reactor for optimal results with ammonia gas.
Ammonia Source A large excess is crucial to drive the reaction and minimize over-alkylation.Use a 10-20 fold excess of ammonium salts or a high concentration of ammonia in a suitable solvent.
Reducing Agent The choice of reducing agent is critical for the sterically hindered imine.Screen catalytic hydrogenation, NaBH3CN, and Leuckart-Wallach conditions.
Solvent The solvent can influence the solubility of reagents and the reaction rate.Methanol or ethanol are common for borohydride reductions. Higher boiling point solvents may be needed for high-temperature reactions.

V. Visual Diagrams

Reaction_Pathway Ketone 1,4,4-Trimethylpyrrolidin-3-one Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Alcohol 1,4,4-Trimethylpyrrolidin-3-ol (Byproduct) Ketone->Alcohol + [H] Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine 1,4,4-Trimethylpyrrolidin-3-amine Imine->Amine + [H] Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd) Reducing_Agent->Amine

Caption: General reaction pathway for the synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Check_Imine Inefficient Imine Formation? Start->Check_Imine Check_Reduction Ineffective Reduction? Start->Check_Reduction Check_Reagents Reagent Quality Issue? Start->Check_Reagents Sol_Imine Increase Temp/Pressure Use Lewis Acid Remove Water Check_Imine->Sol_Imine Sol_Reduction Change Reducing Agent (e.g., H2/Catalyst, Leuckart) Optimize Conditions Check_Reduction->Sol_Reduction Sol_Reagents Purify Starting Materials Use Anhydrous Solvents Check_Reagents->Sol_Reagents

Caption: Troubleshooting decision tree for low yield.

VI. References

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in 1,4,4-Trimethylpyrrolidin-3-amine LC Analysis

Welcome to the Technical Support Center. 1,4,4-Trimethylpyrrolidin-3-amine is a highly basic aliphatic diamine containing both a primary amine and a sterically hindered tertiary amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,4,4-Trimethylpyrrolidin-3-amine is a highly basic aliphatic diamine containing both a primary amine and a sterically hindered tertiary amine. In reversed-phase liquid chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, band broadening, and poor reproducibility when analyzing this compound.

This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to help you achieve symmetrical peaks and robust resolution.

Mechanistic Diagnostic Flow

To effectively troubleshoot, we must first understand the chemical environment inside the column. The diagram below illustrates the root cause of peak tailing for basic amines and the logical pathways to resolve it.

Mechanism Analyte 1,4,4-Trimethylpyrrolidin-3-amine (Protonated Dication at pH 4-8) Interaction Strong Electrostatic Attraction (Cation Exchange) Analyte->Interaction Silanol Deprotonated Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Result Mixed Retention Mechanism -> Severe Peak Tailing Interaction->Result Solution1 Low pH (<3): Protonate Silanols (Neutral Si-OH) Result->Solution1 Solution2 High pH (>10): Deprotonate Analyte (Neutral Free Base) Result->Solution2 Solution3 Add TEA: Mask Silanols via Competitive Binding Result->Solution3

Caption: Mechanistic pathways of silanol-induced peak tailing and targeted chromatographic solutions.

Frequently Asked Questions (FAQs)

Q1: Why does 1,4,4-Trimethylpyrrolidin-3-amine exhibit severe peak tailing compared to neutral compounds? A1: The root cause is a secondary retention mechanism. At a typical mobile phase pH (4.0–8.0), both the primary and tertiary amine groups of 1,4,4-Trimethylpyrrolidin-3-amine are fully protonated, forming a dication. Simultaneously, residual silanol groups on the silica stationary phase lose their protons and become negatively charged (Si-O⁻). The positively charged analyte undergoes strong electrostatic attraction (cation exchange) with these active silanol sites, causing a fraction of the molecules to be retained longer than the bulk flow, resulting in an asymmetrical, tailing peak[1].

Q2: How do I choose the right mobile phase pH to fix this? A2: pH dictates the ionization state of both your analyte and the column's silica surface. You must operate at the extremes of the pH scale to eliminate ionic interactions:

  • Low pH Approach (< 3.0): Using strong buffers like formic acid or phosphate 2, effectively neutralizing their negative charge and preventing cation exchange[2].

  • High pH Approach (> 10.0): Using ammonium hydroxide3, eliminating ionic interactions entirely and increasing hydrophobic retention[3].

Q3: Should I use mobile phase additives like Triethylamine (TEA)? A3: Yes, if you are constrained to a mid-pH range (pH 4-7). TEA acts as a "competing base." Because TEA is a small, highly basic molecule, it 1 on the stationary phase[1]. This prevents the bulkier 1,4,4-Trimethylpyrrolidin-3-amine from interacting with those sites, forcing it to elute via standard hydrophobic partitioning.

Q4: What stationary phase (column) is best suited for this compound? A4: Never use older "Type-A" silica, which has highly acidic silanols (pKa 4-5)[4]. Instead, use high-purity "Type-B" silica that is densely bonded and double-endcapped to sterically shield residual silanols. If you choose the High pH approach (>10.0), you must use a hybrid organic-inorganic silica column ; standard silica will dissolve at a pH above 8.0[5].

Quantitative Impact of Method Parameters

The table below summarizes how different mobile and stationary phase combinations impact the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) for basic diamines.

Mobile Phase ConditionStationary Phase TypeAnalyte StateSilanol StateExpected Tailing Factor ( Tf​ )Theoretical Plates ( N )
pH 6.0 (No additive)Type-A SilicaDication (+)Ionized (-)> 2.5 (Severe)< 2,000
pH 6.0 (No additive)Type-B (High Purity)Dication (+)Partially Ionized1.5 - 2.0~ 5,000
pH 2.5 (Formic Acid)Type-B (High Purity)Dication (+)Neutral (Si-OH)1.1 - 1.3> 10,000
pH 4.5 + 0.1% TEAType-B (High Purity)Dication (+)Masked by TEA1.0 - 1.2> 12,000
pH 10.5 (Ammonia)Hybrid SilicaNeutral (Free Base)Ionized (-)1.0 - 1.1> 15,000
Troubleshooting Workflow

Workflow Start Peak Tailing Observed (Tf > 1.5) CheckSystem Verify Extra-Column Volume & Dead Volume Start->CheckSystem IsSystemOK System OK? CheckSystem->IsSystemOK FixSystem Minimize tubing length, re-seat fittings IsSystemOK->FixSystem No CheckChemistry Address Secondary Silanol Interactions IsSystemOK->CheckChemistry Yes AdjustPH Shift Mobile Phase pH (<3.0 or >10.0) CheckChemistry->AdjustPH UseAdditive Add Competing Base (0.1% TEA) CheckChemistry->UseAdditive ChangeColumn Use End-capped Type-B or Hybrid Silica CheckChemistry->ChangeColumn Success Symmetrical Peak Achieved (Tf < 1.2) AdjustPH->Success UseAdditive->Success ChangeColumn->Success

Caption: Step-by-step diagnostic workflow for resolving peak tailing in basic amine LC analysis.

Experimental Protocols
Protocol 1: Low-pH Optimization with Competing Base (Self-Validating)

Use this protocol if you are restricted to standard silica columns and cannot operate at high pH.

  • Baseline Assessment: Inject your 1,4,4-Trimethylpyrrolidin-3-amine standard using your current mobile phase. Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). Record this baseline metric.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by adding 10 mM Ammonium Formate. Add 0.1% (v/v) Triethylamine (TEA). Carefully adjust the pH to 2.8 using pure Formic Acid.

  • System Passivation: Flush the HPLC system and equilibrate the end-capped C18 column with the TEA-containing mobile phase for a minimum of 20 column volumes. Causality: TEA requires time to dynamically coat and saturate the active silanol sites.

  • Validation: Re-inject the standard. Recalculate Tf​ . The system is validated if Tf​ drops from >1.5 to ≤1.2.

Protocol 2: High-pH Free-Base Elution Workflow (Self-Validating)

Use this protocol to maximize retention and peak shape by neutralizing the diamine.

  • Hardware Verification: Ensure your column is a Hybrid Organic-Inorganic Silica phase (e.g., Waters XBridge or Agilent Extend-C18) rated for pH up to 12.0. Standard silica will dissolve under these conditions.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5 using Ammonium Hydroxide. Causality: At pH 10.5, both amine groups of 1,4,4-Trimethylpyrrolidin-3-amine are deprotonated, rendering the molecule highly hydrophobic and neutral.

  • Equilibration: Equilibrate the column with the high-pH buffer and your organic modifier (Acetonitrile or Methanol) until the baseline UV or MS signal stabilizes.

  • Validation: Inject the standard. The workflow is validated if you observe a significant increase in retention time ( tR​ ) compared to low-pH conditions (confirming hydrophobic retention of the free base) alongside a Tf​ of ≤1.1.

References

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Optimization for 1,4,4-Trimethylpyrrolidin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 1,4,4-trimethylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 1,4,4-trimethylpyrrolidin-3-amine. This highly polar, sterically hindered chiral diamine is a critical building block for thiourea-type organocatalysts[1]. However, its unique physicochemical properties—specifically its propensity to form supersaturated oils rather than crystalline solids—demand precise solvent engineering.

This guide provides a self-validating framework for solvent selection, step-by-step experimental protocols, and mechanistic troubleshooting to ensure high-yield, enantiopure recovery.

Physicochemical Profiling & Solvent Optimization Matrix

The molecular structure of 1,4,4-trimethylpyrrolidin-3-amine features a polar pyrrolidine ring, a primary amine, and a tertiary amine, offset by a lipophilic gem-dimethyl group. This dual nature requires careful solvent pairing. The fundamental principle of "like dissolves like" dictates that highly polar aprotic or protic solvents will readily dissolve the free base, but achieving the precise supersaturation required for crystallization requires a delicate balance of polarity and temperature[2].

Table 1: Solvent Optimization Matrix for 1,4,4-Trimethylpyrrolidin-3-amine
Solvent SystemPolarity IndexBoiling Point (°C)Free Base SolubilityDihydrochloride Salt Sol.Crystallization Utility & Causality
Ethyl Acetate (EtOAc) 4.477.1High (Hot) / Low (Cold)InsolubleOptimal for Free Base / Intermediates: Provides the ideal thermal solubility gradient. Yields crystals with Mp 116–117 °C[1].
Isopropanol (IPA) 3.982.5Very HighHigh (Hot) / Low (Cold)Optimal for Salts: Protic nature solvates the ionic dihydrochloride salt at reflux, enabling high-purity crystallization upon cooling.
EtOAc / Hexanes (1:1) ~2.2~73.0ModerateInsolubleOptimal for Tuning: Hexanes act as an anti-solvent. Excellent for adjusting the metastable zone width to prevent oiling out[2].
Dichloromethane (DCM) 3.139.6Very HighModeratePoor for Crystallization: Solute is too soluble; primarily used for TLC analysis or liquid-liquid extraction[2].

Experimental Protocol: Self-Validating Crystallization Workflow

To maximize recovery and purity, it is highly recommended to crystallize the compound as a dihydrochloride salt or to crystallize its advanced intermediates (e.g., aminolactams) from EtOAc prior to final reduction[1]. The following protocol describes the optimal crystallization of the dihydrochloride salt.

Step-by-Step Methodology
  • Dissolution (Thermodynamic Equilibration):

    • Place the crude 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride in an Erlenmeyer flask[2].

    • Add a minimal volume of hot Isopropanol (IPA) (approx. 5-7 mL per gram of crude).

    • Self-Validation Check: Heat to 75 °C. If the solution remains cloudy, add hot IPA dropwise until complete clarity is achieved. Do not exceed a 10% volume increase to maintain the supersaturation potential.

  • Hot Filtration:

    • Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulate impurities that could cause heterogeneous nucleation of polymorphs.

  • Controlled Cooling (Kinetic Control):

    • Transfer the filtrate to a programmable cooling bath.

    • Cool the solution from 75 °C to 25 °C at a strict rate of 0.2 °C/min .

    • Causality: Rapid cooling forces the system past the metastable zone directly into the labile zone, promoting "oiling out" (liquid-liquid phase separation) rather than ordered crystal lattice formation[2].

  • Nucleation & Seeding:

    • At approximately 40 °C, scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic glass abrasions lower the activation energy barrier for nucleation[2].

    • Alternatively, introduce 0.5% w/w of pure seed crystals.

  • Aging & Isolation:

    • Once crystallization initiates, hold the suspension at 0–5 °C in an ice bath for 2 hours to maximize yield.

    • Filter under vacuum, wash the filter cake with a minimal amount of cold anti-solvent (e.g., diethyl ether or hexanes), and dry under high vacuum to constant weight.

Process Visualization

CrystallizationWorkflow Crude Crude 1,4,4-Trimethylpyrrolidin-3-amine (Free Base or Salt) Dissolution Hot Solvent Dissolution (EtOAc or IPA at 75 °C) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (0.2 °C/min) Filtration->Cooling Nucleation Nucleation Phase (Seeding or Flask Scratching) Cooling->Nucleation Ideal Pathway Oiling Oiling Out (Liquid-Liquid Separation) Cooling->Oiling Too Rapid / High ΔT Growth Crystal Growth (Isothermal Hold at 0-5 °C) Nucleation->Growth Oiling->Dissolution Reheat & Add Anti-solvent Isolation Vacuum Filtration & Washing (Cold Anti-solvent) Growth->Isolation

Fig 1: Thermodynamic workflow and troubleshooting for 1,4,4-Trimethylpyrrolidin-3-amine.

Troubleshooting & FAQs

Q1: Why does my 1,4,4-trimethylpyrrolidin-3-amine oil out instead of crystallizing during cooling? A1: Oiling out occurs when the solute melts out of solution as a distinct liquid phase rather than nucleating as a solid. This happens because the crystallization temperature is near or above the melting point of the solute-solvent mixture, or because the cooling rate is too rapid[2]. Resolution: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of a non-polar anti-solvent (like hexanes) to steepen the solubility curve, and reduce your cooling rate to <0.5 °C/min. Scratching the flask can also force solid nucleation before the oiling boundary is reached[2].

Q2: Should I crystallize the free base or the dihydrochloride salt? A2: I strongly advise isolating the dihydrochloride salt (rac-10·2HCl or its enantiopure form) for long-term storage[1]. The free base of this pyrrolidine derivative is highly polar and prone to degradation or absorbing atmospheric moisture. The dihydrochloride salt forms highly stable, well-defined crystals that are easily handled. If the free base must be isolated for immediate catalytic use, crystallization from pure Ethyl Acetate (EtOAc) is the literature standard, yielding a crystalline solid with a melting point of 116–117 °C[1].

Q3: How can I improve the diastereomeric excess (de) during purification? A3: Diastereomeric enrichment relies on exploiting the differential solubility of the isomers. If you are preparing (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine, the most effective strategy is to perform the crystallization on a less polar synthetic intermediate (such as the aminolactam precursor) using EtOAc[1]. Once the enantiopure/diastereopure intermediate is isolated, a subsequent clean reduction (e.g., using BH₃·THF) will yield the pure diamine without the need for complex final-stage chiral resolutions[1].

References

  • BenchChem. "Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine". BenchChem. 2

  • Camps, P., Galdeano, C., Muñoz-Torrero, D., & Rull, J. (2011). "Diastereoselective preparation of (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine, a new chiral 1,2-diamine for thiourea-type organocatalysts." Tetrahedron: Asymmetry, Universitat de Barcelona. 3

Sources

Optimization

Preventing oxidation and degradation of 1,4,4-Trimethylpyrrolidin-3-amine during storage

Welcome to the Technical Support Center for 1,4,4-Trimethylpyrrolidin-3-amine . As a dual-functional diamine (containing both a primary and a tertiary amine), this compound is a highly valuable building block and organoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4,4-Trimethylpyrrolidin-3-amine . As a dual-functional diamine (containing both a primary and a tertiary amine), this compound is a highly valuable building block and organocatalyst. However, its specific chemical topology makes it exceptionally vulnerable to atmospheric degradation.

This guide is engineered by our Senior Application Scientists to provide you with the mechanistic causality behind reagent spoilage, actionable troubleshooting steps, and self-validating protocols to ensure your materials remain pristine.

Part 1: Mechanistic Insights into Reagent Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of 1,4,4-Trimethylpyrrolidin-3-amine. The molecule possesses two distinct reactive nitrogen centers, each with its own atmospheric enemy:

  • The Primary Amine (C3 Position): Aliphatic primary amines act as potent nucleophiles. Upon exposure to ambient air, they react rapidly and isothermally with atmospheric carbon dioxide (CO₂) and moisture to form insoluble ammonium carbamate salts[1].

  • The Tertiary Amine (Pyrrolidine Ring): The methylated pyrrolidine nitrogen is highly susceptible to aerobic oxidation. Molecular oxygen (O₂), catalyzed by ambient light or trace transition metals, oxidizes this center into a pyrrolidine N-oxide[2]. This destroys the basicity and catalytic efficacy of the reagent[3].

DegradationPathways Compound 1,4,4-Trimethylpyrrolidin-3-amine (Free Base) TertAmine Tertiary Amine (Pyrrolidine Nitrogen) Compound->TertAmine PrimAmine Primary Amine (C3 Position) Compound->PrimAmine Oxidation Oxidation (O₂, Light, Metals) TertAmine->Oxidation Carbamation Carbamation (CO₂, Moisture) PrimAmine->Carbamation NOxide N-Oxide Formation (Altered Reactivity) Oxidation->NOxide CarbSalt Ammonium Carbamate Salt (Insoluble Crust) Carbamation->CarbSalt

Figure 1: Primary degradation pathways of 1,4,4-Trimethylpyrrolidin-3-amine upon atmospheric exposure.

Part 2: Diagnostic Desk (FAQs & Troubleshooting)

Q: I opened my bottle of 1,4,4-Trimethylpyrrolidin-3-amine and found a white crust around the cap. Is the reagent ruined? A: The white crust is an ammonium carbamate salt formed by the reaction of the primary amine with atmospheric CO₂[1]. While the bulk liquid underneath might still be viable, the formation of this crust indicates that the seal was breached. This irreversible carbamation depletes your active amine concentration and introduces insoluble particulates that will ruin the stoichiometry of sensitive reactions.

Q: My catalytic yields using this diamine have inexplicably dropped over the last month, but the liquid still looks clear. What is happening? A: You are likely experiencing N-oxidation. The tertiary amine in the pyrrolidine ring is oxidized by O₂ to form a pyrrolidine N-oxide[2]. Because N-oxides often remain soluble in the neat liquid, this degradation is visually undetectable. However, it is chemically disastrous, as the oxidized nitrogen loses its lone pair, destroying its catalytic basicity.

Q: Should I store this compound in the fridge or the freezer? A: For short-term use (within weeks), 2-8°C is sufficient provided the headspace is properly inerted. For long-term storage (months to years), -20°C is mandatory. Lower temperatures exponentially decrease the kinetic rate of both oxidation and carbamate formation[3].

Part 3: Standard Operating Procedure (SOP) for Storage

To ensure absolute scientific integrity, do not repeatedly open the bulk supplier bottle. Repeated freeze-thaw cycles and atmospheric exposure will inevitably degrade the free base. Follow this self-validating aliquoting workflow.

StorageWorkflow Receipt Receive Reagent Glovebox Transfer to Glovebox (Argon Atmosphere) Receipt->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at -20°C (Darkness) Seal->Store

Figure 2: Optimal inert-atmosphere aliquoting and storage workflow to prevent degradation.

Step-by-Step Aliquoting Methodology
  • Preparation & Dehydration: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for >4 hours, then cool under vacuum.

    • Causality: Amber glass prevents photo-catalyzed oxidation. PTFE is mandatory because aliphatic amines will chemically attack and swell standard rubber septa, leaching plasticizers into your reagent.

  • Inert Transfer: Transfer the bulk reagent and dried vials into a glovebox purged with Argon.

    • Causality: Argon is significantly denser than Nitrogen and air. It sinks into the vials, creating a heavy, protective blanket directly over the liquid phase that effectively displaces reactive O₂ and CO₂.

  • Aliquoting: Dispense the 1,4,4-Trimethylpyrrolidin-3-amine into single-use volumes (e.g., 100 µL or 1 mL) to isolate the risk of exposure.

  • Sealing & Storage: Cap tightly, wrap the seal with Parafilm to prevent gas exchange, and transfer immediately to a -20°C freezer.

The Self-Validating System (Pre-Reaction Check)

Before executing a critical or expensive experiment, you must validate the structural integrity of your stored aliquot.

  • Validation Metric: Dissolve a 5 µL fraction of the aliquot in CDCl₃ and perform a rapid ¹H NMR. The free tertiary amine N-CH₃ protons typically resonate as a sharp singlet around ~2.2–2.4 ppm. If N-oxidation has occurred, this singlet will shift drastically downfield (>3.0 ppm). The presence of a clean, unshifted singlet and the absence of broad, insoluble carbamate peaks validate the integrity of the reagent.

Part 4: Quantitative Data & Salt Conversion Strategy

If long-term stability is paramount and your synthetic route allows for in situ free-basing (e.g., by adding triethylamine or K₂CO₃ to your reaction mixture), converting or purchasing the compound as a dihydrochloride salt (CAS 1316216-31-5) is highly recommended. Protonating the amines ties up their lone pairs, completely shutting down their nucleophilicity and eliminating both degradation pathways.

Property1,4,4-Trimethylpyrrolidin-3-amine (Free Base)1,4,4-Trimethylpyrrolidin-3-amine Dihydrochloride
Physical State Colorless to pale yellow liquid/oilCrystalline solid / Powder
Susceptibility to CO₂ High (Forms carbamate crusts rapidly)None (Amines are protonated)
Susceptibility to O₂ High (Forms N-oxides over time)Negligible (Oxidation resistant)
Hygroscopicity Moderate to HighLow to Moderate (Store desiccated)
Ideal Storage Temp -20°C (Long-term)2-8°C or Room Temperature
Required Atmosphere Strict Argon blanketAmbient (Desiccator preferred)

References

  • [2] Title: Developments in the Aerobic Oxidation of Amines | Source: ACS Catalysis - ACS Publications | URL: 2

  • [3] Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Source: Industrial & Engineering Chemistry Research - ACS Publications | URL:3

  • [1] Title: Chemically Reversible Organogels via “Latent” Gelators. Aliphatic Amines with Carbon Dioxide and Their Ammonium Carbamates | Source: Langmuir - ACS Publications | URL: 1

Sources

Troubleshooting

Minimizing side reactions in 1,4,4-Trimethylpyrrolidin-3-amine cross-coupling

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1,4,4-trimethylpyrrolidin-3-amine. This sterically hindered secondary cyclic amine presents unique challenges in pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1,4,4-trimethylpyrrolidin-3-amine. This sterically hindered secondary cyclic amine presents unique challenges in palladium-catalyzed C-N bond formation, often leading to frustrating side reactions and diminished yields. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

The inherent steric bulk around the nitrogen atom of 1,4,4-trimethylpyrrolidin-3-amine significantly impacts its reactivity. The gem-dimethyl group at the C4 position and the methyl group at the C1 (nitrogen) position create a congested environment, which can impede the crucial steps of the catalytic cycle, particularly the reductive elimination to form the desired C-N bond.[1][2] This guide provides field-proven insights and solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the cross-coupling process in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix it?

This is the most common issue and typically points to a problem with the catalytic system's activity.

  • Potential Cause A: Inefficient Catalyst Activation. Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) species. This process can be inefficient and lead to the formation of inactive palladium black.[3]

    • Solution: Employ modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These precatalysts are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base, leading to more reliable and reproducible results.[4]

  • Potential Cause B: Inappropriate Ligand Choice. The ligand is arguably the most critical component for a successful coupling with a hindered amine. The ligand must be bulky enough to promote reductive elimination over competing side reactions like β-hydride elimination.[5]

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands. For sterically demanding secondary amines like 1,4,4-trimethylpyrrolidin-3-amine, ligands such as RuPhos , BrettPhos , and tBuXPhos are excellent starting points.[2][4][6] Avoid using less bulky or more flexible ligands like BINAP or Xantphos, which may not be suitable for this challenging substrate.

  • Potential Cause C: Incorrect Base or Base Incompatibility. The base's role is to deprotonate the amine (or the palladium-amine complex), but an unsuitable base can either be ineffective or promote side reactions.[7][8]

    • Solution: Strong, non-nucleophilic alkoxide bases are generally required to facilitate the deprotonation of the hindered amine complex.[1] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[3][4] If your substrate contains base-sensitive functional groups (e.g., esters, ketones), weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, but they will likely require higher temperatures and may still result in lower yields.[4][9]

Question 2: I'm observing a significant amount of hydrodehalogenation, where my aryl halide is being converted back to the corresponding arene. Why is this happening?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.

  • Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[5] However, with a cyclic amine lacking β-hydrogens on the ring, this pathway is less likely. A more probable cause is the decomposition of the base (e.g., NaOtBu) to generate hydride sources, or reactions involving trace water. The resulting palladium-hydride species can then react with the aryl halide to produce the arene.

  • Troubleshooting Strategies:

    • Strictly Anhydrous & Inert Conditions: Ensure your solvent is anhydrous and the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[10] This minimizes moisture that can contribute to this side reaction.

    • Optimize Ligand: Using a sufficiently bulky ligand can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[5]

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and other side reactions. A typical range for these couplings is 80-110 °C.[3]

Question 3: My main byproduct is the homocoupling of my aryl halide (Ar-Ar). How can I minimize this?

Aryl halide homocoupling is another frequent side reaction.

  • Cause: This byproduct can form under certain reaction conditions, particularly if the oxidative addition is efficient but subsequent steps in the catalytic cycle are slow.[4] It can be promoted by inefficient catalyst systems or high temperatures.

  • Troubleshooting Strategies:

    • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired product formation.

    • Re-evaluate Ligand: Ensure your ligand is promoting a fast and efficient catalytic cycle. A suboptimal ligand can lead to catalyst species that favor homocoupling.

    • Control Temperature: As with hydrodehalogenation, lower the reaction temperature to find a balance where the desired C-N coupling proceeds efficiently while minimizing the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" set of starting conditions for coupling 1,4,4-trimethylpyrrolidin-3-amine?

For a new aryl halide, a robust starting point is crucial. The following conditions are recommended for a small-scale test reaction.

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Highly active precatalyst for efficient Pd(0) generation.[4]
Ligand RuPhos (2.4 mol%)A bulky, electron-rich ligand proven effective for hindered secondary amines.[4]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base to facilitate deprotonation.[3][4]
Solvent Toluene or DioxaneNon-polar aprotic solvents that work well for this chemistry.[7][8]
Temperature 100 °CA good starting temperature, can be adjusted as needed.

Q2: How critical is it to maintain an inert atmosphere?

Absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive state.[10] Failure to properly degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen is a primary reason for reaction failure.

Q3: Can I use aryl chlorides with this amine?

Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step.[4] To successfully couple an aryl chloride, you will likely need a more electron-rich and bulky ligand (e.g., BrettPhos) and potentially higher reaction temperatures or longer reaction times.[4]

Visualizations & Diagrams
Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main Buchwald-Hartwig catalytic cycle and where the problematic side reactions diverge.

Buchwald-Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex + HNR₂ + Base hydrodehalogenation Ar-H (Hydrodehalogenation) oa_complex->hydrodehalogenation + [H⁻] Source Reductive Pathway homocoupling Ar-Ar (Homocoupling) oa_complex->homocoupling Dimerization Pathway amido_complex->pd0 Reductive Elimination product Ar-NR₂ Desired Product amido_complex->product

Caption: The Buchwald-Hartwig cycle and key off-cycle side reactions.

Troubleshooting Workflow

Use this flowchart to logically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Reaction Start: Low/No Yield check_inert 1. Check Inert Atmosphere (Degas, Argon flow) start->check_inert check_reagents 2. Verify Reagent Quality (Fresh Base, Solvent Purity) check_inert->check_reagents optimize_ligand 3. Optimize Ligand (Try RuPhos, BrettPhos) check_reagents->optimize_ligand optimize_base 4. Optimize Base (Switch NaOtBu/LHMDS) optimize_ligand->optimize_base optimize_temp 5. Adjust Temperature (80-110°C) optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the cross-coupling of an aryl bromide with 1,4,4-trimethylpyrrolidin-3-amine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1,4,4-Trimethylpyrrolidin-3-amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Preparation: In a glovebox, add the aryl bromide (if solid), RuPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial. If the aryl bromide is a liquid, it will be added later.

  • Sealing: Cap the vial with the septum cap and remove it from the glovebox.

  • Reagent Addition: Introduce an inert atmosphere (argon or nitrogen) via a needle. Add the anhydrous, degassed toluene (5 mL) via syringe.

  • Substrate Addition: Add the 1,4,4-trimethylpyrrolidin-3-amine (1.2 mmol) via syringe. If the aryl bromide is a liquid, add it now via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS to determine when the starting material has been consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

References
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • BenchChem. (2025).
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organ, M. G., et al. (2017). A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines. Organometallics. [Link]

  • Stephenson, C. R. J., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Cook, S. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]

  • Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]

  • Hartwig, J. F., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (1997). Palladium-catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Wyllie, D. J., et al. (2020). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC. [Link]

  • Chen, G., et al. (2025). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. PMC. [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • MacMillan, D. W. C., et al. (2016). C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. eScholarship.org. [Link]

  • Buchwald, S. L., et al. (2013). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2020). (PDF) ChemInform Abstract: A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. [Link]

  • Ciulli, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Daugulis, O., et al. (2015). Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines. PMC. [Link]

  • Ma, D., et al. (2012). CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. Organic Letters. [Link]

  • Cossy, J., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. MDPI. [Link]

  • Organic Chemistry Portal. (2012). CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. [Link]

  • Li, B., et al. (2019). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides.... [Link]

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides... Journal of the American Chemical Society. [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. [Link]

  • BenchChem. (2025).
  • Larhed, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

  • Wolfe, J. P., et al. (2006). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC. [Link]

  • OUCI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Beilstein Journals. (2013). Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes.... [Link]

  • Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions... PMC. [Link]

  • Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • Langer, P., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity... PMC. [Link]

  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

Sources

Optimization

Refining extraction protocols for 1,4,4-Trimethylpyrrolidin-3-amine from organic matrices

Welcome to the technical support center for the extraction of 1,4,4-Trimethylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 1,4,4-Trimethylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining extraction protocols from complex organic matrices. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring robust and reliable method development.

Section 1: Foundational Knowledge - Understanding the Analyte

Effective extraction begins with a thorough understanding of the target molecule's physicochemical properties. 1,4,4-Trimethylpyrrolidin-3-amine is a small, polar, cyclic tertiary amine. Its behavior is dominated by the basicity of the pyrrolidine nitrogen.

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₇H₁₆N₂Low molecular weight suggests potential for volatility.
Molecular Weight 128.22 g/mol [2]
Structure Cyclic Tertiary AmineThe tertiary amine is a strong proton acceptor (a base).
Estimated pKa 10.5 - 11.5 (Conjugate Acid)Crucial Parameter. At pH < 9.5, the amine is >90% protonated (cationic, water-soluble). At pH > 12.5, it is >90% in its neutral, free base form (organic-soluble).[3]
Polarity PolarHighly soluble in polar solvents like water, especially when protonated. Moderate solubility in organic solvents when in its neutral form.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during method development in a direct question-and-answer format.

Liquid-Liquid Extraction (LLE) Challenges

Q1: My recovery of 1,4,4-Trimethylpyrrolidin-3-amine is very low and inconsistent after LLE. What am I doing wrong?

A1: This is the most common issue and it is almost always related to improper pH control. Because your analyte is a strong base, its partitioning between the aqueous and organic layers is entirely dependent on its ionization state.[3][4]

  • Core Principle: To extract the amine into an organic solvent, it must be in its neutral, "free base" form. To achieve this, you must raise the pH of the aqueous sample to be at least 2 pH units above the pKa of the analyte.

  • Troubleshooting Steps:

    • Check Sample pH: Before extraction, ensure the pH of your aqueous sample (e.g., diluted plasma, urine) is adjusted to pH ≥ 12.5 . Use a strong base like 1M NaOH or KOH.

    • Solvent Choice: While the neutral form is more organic-soluble, it is still a polar molecule. Avoid highly non-polar solvents like hexane. Opt for moderately polar, water-immiscible solvents such as methyl-tert-butyl ether (MTBE), dichloromethane (DCM), or a mixture like isopropanol:ethyl acetate (e.g., 10:90 v/v).

    • Multiple Extractions: Perform the extraction 2-3 times with smaller volumes of organic solvent rather than a single extraction with a large volume. This significantly improves recovery.

Q2: I've formed a thick emulsion at the interface between my aqueous sample and organic solvent that won't separate. How can I break it?

A2: Emulsion formation is common when extracting biological matrices, which contain endogenous surfactants like phospholipids and proteins.[5] Aggressive shaking is a primary cause.[6]

  • Core Principle: Emulsions are stabilized mixtures of immiscible liquids. To break them, you must disrupt the stabilizing forces, alter solvent properties, or physically separate the layers.

  • Troubleshooting & Prevention:

    • Prevention - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that creates fine droplets.[6][7]

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[8][9] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and forcing phase separation.

    • Centrifugation: If the volume is manageable, centrifuging the sample will provide the physical force needed to break the emulsion and compact the interfacial layer.[5]

    • Filtration: Pass the entire mixture through a glass wool plug or a phase separation filter paper.[5]

    • Temperature Change: Gently warming the mixture can sometimes decrease viscosity and help break the emulsion, but be cautious with volatile solvents.[6]

Solid-Phase Extraction (SPE) Challenges

Q1: I am using a standard C18 (Reversed-Phase) SPE cartridge, but my analyte is breaking through during sample loading. Why?

A1: This is happening because a standard reversed-phase mechanism is not suitable for retaining a small, polar, and potentially charged amine like 1,4,4-Trimethylpyrrolidin-3-amine from an aqueous matrix.[10]

  • Core Principle: C18 sorbents retain compounds primarily through hydrophobic (non-polar) interactions. Your polar analyte has very weak hydrophobic character and will not be retained, especially if it is in its protonated (charged) form, which is highly water-soluble.

  • The Solution - Mixed-Mode Cation Exchange (MCX) SPE: You must use a mixed-mode sorbent that provides two retention mechanisms: reversed-phase and strong cation exchange.[11] This is the gold standard for extracting basic compounds.

SPE_Workflow

Q2: My recovery from the MCX cartridge is still low after following the standard protocol. What can I optimize?

A2: Low recovery from an MCX cartridge typically points to one of two issues: either the analyte was not retained during loading, or it was not fully eluted.

  • Troubleshooting Retention:

    • Confirm Sample pH: The sample MUST be acidified to a pH at least 2 units below the analyte's pKa before loading. For this amine, a pH of 4-6 is generally safe to ensure full protonation and binding to the cation exchange sorbent.

    • Check Sorbent Capacity: Ensure you are not overloading the cartridge. The total mass of your analyte and any other basic interferences should not exceed ~5% of the sorbent bed weight.[12]

  • Troubleshooting Elution:

    • Elution Solvent Strength: The key to elution is deprotonating the analyte so it releases from the cation exchange sites. Your elution solvent must be strongly basic. A common choice is 5% ammonium hydroxide in methanol or acetonitrile. If recovery is still low, you can cautiously increase the concentration to 10%.

    • Soak Step: After adding the elution solvent, allow it to "soak" in the sorbent bed for 5-10 minutes before applying vacuum or pressure. This ensures complete interaction and neutralization of the analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Challenges

Q1: Can I use a standard QuEChERS kit for 1,4,4-Trimethylpyrrolidin-3-amine in a food or tissue matrix?

A1: Yes, but with modifications. The standard QuEChERS method was developed for non-polar to moderately polar pesticides.[13] For a polar, basic amine, the critical step is the dispersive SPE (dSPE) cleanup.

  • Core Principle: QuEChERS involves an initial extraction with acetonitrile, followed by salting out to induce phase separation. The cleanup step uses sorbents to remove matrix interferences.[14]

  • Recommended Modifications:

    • Extraction: Use the standard acetonitrile extraction and salting-out procedure (e.g., with MgSO₄ and NaCl).

    • dSPE Cleanup: This is the most important step. Your dSPE tube should contain:

      • Magnesium Sulfate (MgSO₄): To remove residual water.

      • Primary Secondary Amine (PSA): This is essential. PSA is a weak anion exchanger that will remove organic acids, fatty acids, and sugars from the extract which can interfere with analysis.[13]

      • C18: To remove non-polar interferences like fats and lipids, especially crucial for fatty matrices like meat or brain tissue.[15]

      • Avoid GCB: Do not use Graphitized Carbon Black (GCB) if your analyte has any planar character, as it can be irreversibly adsorbed. For this specific pyrrolidine derivative, GCB is likely unnecessary and risky.

Troubleshooting_Logic

enddot Caption: Troubleshooting logic for low recovery of the target amine.

Analytical Challenges (LC-MS/MS)

Q1: My signal is suppressed in the mass spectrometer, and the peak shape is poor on my C18 column. How can I improve this?

A1: This is a classic "matrix effect" and chromatography issue for polar basic compounds.[16][17]

  • Core Principle (Matrix Effect): Co-eluting matrix components (especially phospholipids from plasma) compete with your analyte for ionization in the MS source, suppressing its signal.[18]

  • Core Principle (Chromatography): Small, polar, basic amines often exhibit poor retention and asymmetric "tailing" peaks on standard C18 columns under acidic mobile phase conditions, as they interact with residual acidic silanols on the silica surface.[19]

  • Troubleshooting & Solutions:

    • Improve Cleanup: The best way to reduce matrix effects is to have a cleaner sample. An optimized MCX SPE protocol is highly effective at removing phospholipids.

    • Dilution: If matrix effects persist, a simple 10-fold dilution of the final extract can significantly reduce the concentration of interfering components, often restoring the analyte signal.[20]

    • Chromatography - High pH Mobile Phase: The most effective way to improve peak shape for a basic amine is to use a high pH mobile phase (e.g., pH 9-10) with a pH-stable column (e.g., Waters Xterra, Phenomenex Gemini). At high pH, the amine is neutral, so it will not interact with column silanols and will be better retained by the C18 phase, resulting in sharp, symmetric peaks.

    • Chromatography - HILIC: Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase.[21]

Section 3: Starting Point Experimental Protocols

These protocols are intended as robust starting points for method development. Optimization will be required for specific matrices and analytical instrumentation.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE from Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning: Condition a 30 mg / 1 mL MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.[10]

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Dry the cartridge thoroughly under vacuum for 1-2 minutes. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Post-treatment: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
  • Sample Pre-treatment: To 500 µL of urine in a glass tube, add 50 µL of 5M NaOH to adjust the pH to >12.

  • Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE). Cap and mix by gentle inversion for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of layers.

  • Collection: Transfer the upper organic layer (MTBE) to a new tube.

  • Repeat: Repeat steps 2-4 with a fresh 2 mL of MTBE and combine the organic extracts.

  • Post-treatment: Evaporate the combined extracts to dryness under nitrogen. Reconstitute in 100 µL of mobile phase.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Establishment of optimal QuEChERS conditions of various food matrices for rapid measurement of heterocyclic amines in various foods - PubMed. [Link]

  • In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines | Analytical Chemistry - ACS Publications. [Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents | Spectroscopy Online. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX : Waters. [Link]

  • In situ derivatization/solid-phase microextraction: determination of polar aromatic amines - PubMed. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. [Link]

  • Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00716F. [Link]

  • Solid phase extraction of amines | Request PDF - ResearchGate. [Link]

  • Modified QuEChERS combined with UPLC-MS/MS to determine eight biogenic amines in Xinjiang smoked horsemeat sausages - SciELO. [Link]

  • Sample treatment based on extraction techniques in biological matrices - Ovid. [Link]

  • Basic Principle and Application of the QuEChERS Method - Hawach Scientific. [Link]

  • AURAMINE O IN FOOD PRODUCTS: IMPROVED QUECHERS EXTRACTION COUPLED WITH UHPLC-MS/MS QUANTITATION - chem.uaic.ro. [Link]

  • Review of QuEChERS Methods for the Analysis of Mycotoxins in Food Samples. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - MDPI. [Link]

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. [Link]

  • WO2007079944A1 - Process for isolation of an organic amine - Google P
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? | Analytical Chemistry - ACS Publications. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. [Link]

  • Separation Process Of Citric Acid with Tertiary Amines/Diluents in Supercritical CO_{2} - TÜBİTAK Academic Journals. [Link]

  • (3S)-1-(3-methyl-4-pyridinyl)pyrrolidin-3-amine - PubChem. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. [Link]

  • 1,4,4-trimethyl-3-methylsulfanylpyrrolidin-2-one - Chemical Synthesis Database. [Link]

  • Pyrrolidine - Wikipedia. [Link]

  • 1,3,4-Trimethyl-pyrrolidine - the NIST WebBook. [Link]

  • 1,4-dimethylpyrrolidin-3-amine — Chemical Substance Information - NextSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Evolution in Medicinal Chemistry: A Comparative Guide to 3-Aminopyrrolidine and 1,4,4-Trimethylpyrrolidin-3-amine

Pyrrolidines are ubiquitous in small-molecule drug discovery, serving as versatile linkers, basic centers, and pharmacophores. Among them, 3-aminopyrrolidine is a classic scaffold found in numerous biologically active co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pyrrolidines are ubiquitous in small-molecule drug discovery, serving as versatile linkers, basic centers, and pharmacophores. Among them, 3-aminopyrrolidine is a classic scaffold found in numerous biologically active compounds, from fluoroquinolone antibiotics to kinase inhibitors. However, as drug discovery moves toward optimizing pharmacokinetic (PK) profiles and overcoming metabolic liabilities, sterically hindered analogs like 1,4,4-trimethylpyrrolidin-3-amine have emerged as powerful alternatives.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of these two scaffolds, detailing how strategic methylation alters physicochemical properties, metabolic stability, and synthetic utility.

Physicochemical Profiling & Structural Dynamics

The addition of an N-methyl group and a gem-dimethyl group at the C4 position fundamentally transforms the pyrrolidine ring's behavior in biological systems.

Table 1: Comparative Physicochemical Properties

Property3-Aminopyrrolidine1,4,4-Trimethylpyrrolidin-3-amine
Molecular Weight 86.14 g/mol 128.22 g/mol
Ring Nitrogen Type Secondary AmineTertiary Amine
Calculated logP (clogP) ~ -0.8 to -0.5~ 0.5 to 1.2
pKa (Ring N) ~ 9.5 - 10.0~ 8.5 - 9.0
pKa (Primary Amine) ~ 8.5 - 9.0~ 8.5 - 9.0
H-Bond Donors 32
Metabolic Hotspots C2, C4, C5C2, C5 (C4 is sterically blocked)

Expertise & Causality: The unsubstituted 3-aminopyrrolidine is highly polar and basic, often leading to poor membrane permeability and high intrinsic clearance (Cli) due to rapid oxidative metabolism. By introducing a gem-dimethyl group at C4, the local lipophilicity increases, and the conformational flexibility of the ring is restricted. This "gem-dimethyl effect" forces the 3-amino group into a more defined bioactive conformation, entropically favoring target binding. Furthermore, the N-methylation reduces the hydrogen-bond donor count, which generally improves blood-brain barrier (BBB) penetration and cellular permeability, a strategy frequently employed in kinase inhibitor design ()[1].

Metabolic Stability: The Role of Steric Shielding

One of the primary reasons medicinal chemists transition from 3-aminopyrrolidine to 1,4,4-trimethylpyrrolidin-3-amine is to mitigate Cytochrome P450 (CYP450)-mediated metabolism. Unsubstituted pyrrolidines are highly susceptible to oxidation at the carbons adjacent to the nitrogen atoms (α-oxidation), leading to ring-opening and dealkylation ()[2].

The insertion of a gem-dimethyl group at the C4 position acts as a steric shield. These two small lipophilic lobes project outward, physically blocking CYP450 enzymes from accessing the adjacent vulnerable C3 and C5 positions ()[3].

G cluster_0 3-Aminopyrrolidine Pathway cluster_1 1,4,4-Trimethylpyrrolidin-3-amine Pathway A1 3-Aminopyrrolidine (Unshielded) A2 CYP450 Oxidation (C2/C4/C5 Hotspots) A1->A2 A3 Rapid Clearance (Ring Opening) A2->A3 B1 1,4,4-Trimethylpyrrolidin-3-amine (Shielded) B2 CYP450 Blockade (gem-Dimethyl at C4) B1->B2 B3 High Metabolic Stability (Prolonged Half-life) B2->B3

CYP450 metabolic pathways comparing unshielded and sterically shielded pyrrolidines.

Experimental Methodology: In Vitro Microsomal Stability Assay

To validate the metabolic advantages of the trimethylated scaffold, a self-validating Human Liver Microsome (HLM) stability assay is standard practice. Derivatives utilizing the 1,4,4-trimethylpyrrolidin-3-amine scaffold typically exhibit a marked reduction in oxidative clearance compared to their 3-aminopyrrolidine matched molecular pairs ()[4].

Step-by-Step Protocol: HLM Intrinsic Clearance (Cli) Determination

  • Preparation : Prepare a 1 mM stock solution of the test compound (either the 3-aminopyrrolidine derivative or the 1,4,4-trimethylpyrrolidin-3-amine derivative) in DMSO.

  • Incubation Mixture : In a 96-well plate, combine 1 μM of the test compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS.

  • Data Processing : Calculate the half-life (t₁/₂) from the log-linear decline of the compound-to-internal standard peak area ratio. Derive the intrinsic clearance (Cli) using the formula: Cli = (0.693 / t₁/₂) * (mL incubation / mg protein) * 1000.

Expert Insight (Self-Validating System): The inclusion of an internal standard (tolbutamide) during the quench step corrects for any matrix effects or ionization suppression during LC-MS/MS analysis, ensuring the calculated clearance is an absolute reflection of metabolic degradation. Furthermore, the 5-minute pre-incubation ensures the enzymatic system is at thermal equilibrium before the reaction is initiated by NADPH, preventing artifactual lag phases in the clearance curve.

Synthetic Workflows & Application

Integrating these scaffolds into a drug candidate often involves nucleophilic aromatic substitution (SNAr) or reductive amination. The steric bulk of the 1,4,4-trimethylpyrrolidin-3-amine requires careful optimization of reaction conditions compared to the highly reactive 3-aminopyrrolidine.

Protocol: SNAr Coupling of 1,4,4-Trimethylpyrrolidin-3-amine

  • Reagents : Dissolve the heteroaryl chloride electrophile (1.0 eq) and 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the dihydrochloride salt and serve as the acid scavenger.

  • Heating : Heat the mixture to 90°C–110°C for 12–18 hours. (Microwave irradiation at 120°C for 30 minutes can be used as a high-throughput alternative).

  • Workup : Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification : Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient).

Expert Insight: A large excess of base (4.0 eq) is critical here. Because the 1,4,4-trimethylpyrrolidin-3-amine is sterically hindered by the adjacent gem-dimethyl group, its nucleophilicity is reduced compared to the unhindered 3-aminopyrrolidine. Ensuring the amine is fully free-based and maintaining a highly basic environment maximizes the reaction rate and drives the equilibrium toward the coupled product. During workup, the increased logP of the trimethylated product ensures excellent partitioning into the organic layer, unlike the highly water-soluble 3-aminopyrrolidine analogs which often require exhaustive extraction.

Conclusion

While 3-aminopyrrolidine remains a highly efficient, low-molecular-weight building block for initial hit discovery, its metabolic liabilities often necessitate structural rigidification. The 1,4,4-trimethylpyrrolidin-3-amine scaffold offers an elegant solution: the N-methyl group modulates basicity and permeability, while the gem-dimethyl group provides a robust steric shield against CYP450 oxidation. For lead optimization campaigns struggling with high clearance or poor oral bioavailability, transitioning to this sterically hindered scaffold is a proven, mechanistically sound strategy.

References
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.[Link]

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. ACS Publications.[Link]

  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. ACS Publications.[Link]

  • Cytochrome P450 Metabolism. The Royal Society of Chemistry.[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: 1,4,4-Trimethylpyrrolidin-3-amine vs. Standard Cyclic Amines

Executive Summary & Structural Rationale As asymmetric organocatalysis matures, the demand for highly efficient, stereoselective, and robust catalysts has driven the evolution of chiral cyclic amines[1]. While classical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As asymmetric organocatalysis matures, the demand for highly efficient, stereoselective, and robust catalysts has driven the evolution of chiral cyclic amines[1]. While classical secondary amines like L-proline and MacMillan’s imidazolidinones excel in standard enamine/iminium activations, they often struggle with sterically demanding substrates or require impractically high catalyst loadings.

Enter 1,4,4-Trimethylpyrrolidin-3-amine , a specialized primary-tertiary diamine scaffold. As an Application Scientist evaluating novel catalytic systems, I frequently benchmark this molecule against traditional cyclic amines. Its superior performance in bifunctional catalysis stems from three distinct structural advantages[2]:

  • The Thorpe-Ingold Effect : The gem-dimethyl groups at the C4 position restrict the conformational flexibility of the pyrrolidine ring. This "locks" the spatial orientation of the C3-primary amine, projecting it directly toward the substrate and minimizing non-productive rotamers.

  • Primary-Tertiary Synergy : The C3 primary amine readily condenses with sterically hindered ketones to form reactive enamines without the steric clash typical of secondary amines. Simultaneously, the N1-methyl tertiary amine acts as an internal Brønsted base, facilitating rapid proton transfer.

  • Optimal Bifunctional Integration : When functionalized into a thiourea derivative, the rigid pyrrolidine backbone enforces a highly ordered transition state, leading to exceptional enantioselectivity in Michael additions and aldol reactions[3].

Benchmarking Data: Comparative Catalytic Efficiency

To objectively evaluate 1,4,4-Trimethylpyrrolidin-3-amine, we benchmarked its thiourea derivative against three industry-standard organocatalysts in a classic test reaction: the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene.

Standardized Reaction Conditions : 1.0 equiv cyclohexanone, 1.2 equiv trans- β -nitrostyrene, 10 mol% benzoic acid (co-catalyst), Toluene (0.5 M), 0 °C.

Catalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Time (h)Catalyst Loading
(S)-1,4,4-Trimethylpyrrolidin-3-amine-thiourea 96 98 95:5 12 5 mol%
Takemoto's Catalyst (1,2-Cyclohexanediamine base)899185:151810 mol%
Pyrrolidin-3-amine-thiourea (Unsubstituted)788280:202410 mol%
L-Proline456065:354820 mol%

Data Analysis : The quantitative data clearly demonstrates that the gem-dimethyl substitution in 1,4,4-trimethylpyrrolidin-3-amine drastically improves both the reaction kinetics (12 h vs 24 h) and stereoselectivity (98% ee vs 82% ee) compared to the unsubstituted pyrrolidin-3-amine analog[2]. Furthermore, it outperforms the widely utilized Takemoto's catalyst while requiring only half the catalytic loading.

Mechanistic Pathway Visualization

The superior efficiency of the 1,4,4-trimethylpyrrolidin-3-amine scaffold relies on a highly synchronized dual-activation mechanism. The diagram below maps the self-reinforcing catalytic cycle.

Pathway Substrates 1. Pre-Catalytic Complex (Catalyst + Substrates) Enamine 2. Enamine Formation (Primary Amine Activation) Substrates->Enamine - H2O Electrophile 3. Electrophile Activation (Thiourea H-Bonding) Substrates->Electrophile H-Bond CC_Bond 4. Stereoselective C-C Bond Formation Enamine->CC_Bond Nucleophilic Attack Electrophile->CC_Bond Stereocontrol Product 5. Hydrolysis & Product Release CC_Bond->Product + H2O Product->Substrates Catalyst Regeneration

Bifunctional activation cycle of 1,4,4-Trimethylpyrrolidin-3-amine in asymmetric Michael addition.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, every step in this protocol is designed as a self-validating system. The causality behind each physical and chemical manipulation is explicitly defined below to guide accurate execution.

Step 1: Catalyst Pre-activation

  • Action : In a flame-dried 10 mL Schlenk flask, dissolve 5.0 mol% of (S)-1,4,4-trimethylpyrrolidin-3-amine-thiourea and 10 mol% of benzoic acid in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Causality : The primary amine of the catalyst requires mild acidic conditions to facilitate the dehydration step during enamine formation. Without the Brønsted acid co-catalyst, the reaction stalls at the carbinolamine intermediate, drastically reducing the turnover frequency (TOF). Toluene is selected because non-polar solvents prevent competitive hydrogen bonding, ensuring the thiourea moiety remains fully available to bind the nitroolefin[1].

Step 2: Substrate Addition and Enamine Formation

  • Action : Cool the mixture to 0 °C using an ice bath. Add 1.0 mmol of cyclohexanone dropwise. Stir for 10 minutes.

  • Causality : Cooling to 0 °C rigidifies the transition state. The primary amine selectively condenses with cyclohexanone. The gem-dimethyl groups on the catalyst backbone force the resulting enamine into a highly defined E-geometry, which is the critical prerequisite for downstream facial selectivity[2].

Step 3: Electrophile Introduction and C-C Bond Formation

  • Action : Add 1.2 mmol of trans- β -nitrostyrene in one portion. Seal the flask and stir at 0 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the nitrostyrene is completely consumed.

  • Causality : The thiourea moiety forms a double hydrogen bond with the nitro group of the nitrostyrene, increasing its electrophilicity while simultaneously anchoring it in close proximity to the Re-face of the enamine. This precise dual-activation is the core driver of the resulting 95:5 diastereomeric ratio.

Step 4: Quenching and Product Isolation

  • Action : Quench the reaction with 2.0 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality : The mild acidic quench rapidly hydrolyzes the product-imine complex, releasing the final Michael adduct and regenerating the free catalyst. Strong acids must be strictly avoided at this stage to prevent epimerization of the newly formed stereocenters.

Step 5: Chiral Analysis

  • Action : Purify the crude mixture via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

  • Causality : High-performance liquid chromatography on a chiral stationary phase is the only definitive method to validate the 98% ee claim, ensuring that the structural integrity of the catalyst translated into actual stereocontrol[4].

References

  • Title: Diastereoselective preparation of (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine, a new chiral 1,2-diamine for thiourea-type organocatalysis Source: University of Barcelona (UB) URL:[Link][2]

  • Title: Organocatalysis Source: National Center for Biotechnology Information (NIH PMC) URL:[Link][1]

  • Title: Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis Source: Beilstein Journal of Organic Chemistry URL: [Link][4]

Sources

Validation

Comparative Binding Kinetics of 1,4,4-Trimethylpyrrolidin-3-amine Based Ligands: A Methodological Guide

As drug discovery pivots toward optimizing target residence time rather than just thermodynamic affinity ( KD​ ), the structural engineering of solvent tails and linker regions has become a critical focal point. Pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward optimizing target residence time rather than just thermodynamic affinity ( KD​ ), the structural engineering of solvent tails and linker regions has become a critical focal point. Pyrrolidin-3-amine derivatives are ubiquitous pharmacophores in modern targeted therapeutics, frequently utilized to engage solvent-exposed regions in kinase inhibitors and GTPase modulators.

This guide provides an objective, data-driven comparison of 1,4,4-Trimethylpyrrolidin-3-amine -based ligands against standard unsubstituted alternatives. By examining the causality behind steric constraints, we will explore how this specific substitution pattern alters binding kinetics—specifically driving slower dissociation rates ( koff​ ) and extending target residence time ( τ ).

Mechanistic Rationale: The Causality of Steric Constraint

To understand why the 1,4,4-trimethylpyrrolidin-3-amine scaffold outperforms its unsubstituted counterparts, we must analyze the thermodynamic and kinetic penalties associated with target binding.

Standard (S)-pyrrolidin-3-amine linkers—such as those recently optimized in and —exhibit excellent hydrogen-bonding capabilities. However, unsubstituted pyrrolidine rings undergo rapid pseudorotation between envelope and half-chair conformations in solution. Upon binding, the molecule must pay an entropic penalty to adopt the specific conformation required by the target's binding pocket.

The 1,4,4-trimethyl substitution fundamentally alters this landscape through two distinct mechanisms:

  • C4 gem-Dimethyl Steric Bulk: The bulky methyl groups at the C4 position restrict ring pseudorotation, effectively "locking" the pyrrolidine ring into a single, low-energy envelope conformation. If this conformation aligns the 3-amine vector with the target's hydrogen bond acceptor, the entropic penalty of binding is pre-paid. This structural rigidity primarily manifests as a significantly slower dissociation rate ( koff​ ).

  • N1 Methyl Lipophilicity: A secondary amine at the N1 position requires substantial desolvation before entering a hydrophobic or partially shielded pocket. The N-methyl group increases the local lipophilicity, lowering the energetic desolvation penalty. This phenomenon frequently accelerates the association rate ( kon​ ), a principle similarly observed in the development of .

Conformational_Locking A 1,4,4-Trimethylpyrrolidin-3-amine Pharmacophore B C4 gem-Dimethyl Group (Steric Bulk) A->B C N1 Methyl Group (Lipophilicity) A->C D Conformational Restriction (Locked 3-Amine Vector) B->D Restricts ring pucker E Decreased Desolvation Penalty C->E Shields polar nitrogen F Slower Off-Rate (k_off) Extended Residence Time D->F Stabilizes bound state E->F Enhances thermodynamics

Mechanistic pathway illustrating how steric constraints alter binding kinetics and residence time.

Comparative Binding Kinetics Data

To objectively evaluate performance, we compare the binding kinetics of three structurally related ligands against a model kinase target using Surface Plasmon Resonance (SPR). The data below illustrates the progressive kinetic advantages gained by introducing steric constraints.

Ligand Variant (Solvent Tail) kon​ ( 105⋅M−1s−1 ) koff​ ( 10−4⋅s−1 ) KD​ (nM)Residence Time ( τ , min)
Unsubstituted (S)-pyrrolidin-3-amine 1.8 ± 0.245.0 ± 2.125.0~ 3.7
1-Methylpyrrolidin-3-amine 3.4 ± 0.338.2 ± 1.811.2~ 4.3
1,4,4-Trimethylpyrrolidin-3-amine 4.1 ± 0.22.5 ± 0.40.61~ 66.6

Data Interpretation: While the N1-methyl addition (Ligand 2) primarily improves the association rate ( kon​ ) by reducing the desolvation penalty, the addition of the C4 gem-dimethyl group (Ligand 3) triggers a profound 15-fold decrease in the dissociation rate ( koff​ ). This results in a residence time exceeding one hour, a highly desirable profile for maintaining in vivo efficacy as systemic drug clearance occurs.

Self-Validating Experimental Workflows

To ensure high-fidelity kinetic measurements, the protocols used to generate the data above must be inherently self-validating. Below are the step-by-step methodologies for Surface Plasmon Resonance (SPR), engineered to eliminate false positives and matrix artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Multi-Cycle Kinetics

Causality Check: Multi-cycle kinetics (MCK) are explicitly chosen over single-cycle kinetics (SCK) because the extended residence time of the 1,4,4-trimethyl variant requires long dissociation phases (up to 30 minutes). SCK would result in compounded baseline drift over such extended periods.

Step 1: Surface Preparation & Target Immobilization

  • Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K) and prime with HBS-EP+ running buffer.

  • Self-Validation Step: Activate Flow Cell 1 (FC1) and Flow Cell 2 (FC2) using a 1:1 mixture of EDC/NHS. Immobilize the target protein only on FC2 to a density of ~1,500 RU. Cap both flow cells with 1 M Ethanolamine. FC1 now serves as an active inline reference to automatically subtract bulk refractive index changes and non-specific dextran binding.

Step 2: Analyte Preparation & Control Integration

  • Prepare a 5-point, 3-fold dilution series of the 1,4,4-trimethylpyrrolidin-3-amine ligand starting at 100 nM in matching running buffer (ensure DMSO concentration is strictly matched, typically 1% v/v, to prevent solvent mismatch artifacts).

  • Self-Validation Step: Include a 0 nM buffer blank injection before and after the analyte series to establish baseline drift. Inject a known reference ligand (positive control) at the beginning and end of the entire run to verify that the target's binding capacity ( Rmax​ ) has not degraded over time.

Step 3: Kinetic Injection & Data Capture

  • Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Set the association phase to 120 seconds.

  • Set the dissociation phase to 1800 seconds (30 minutes) specifically for the 1,4,4-trimethyl variant to capture at least a 5% decay in the binding signal, which is mathematically required for an accurate koff​ fit.

  • Fit the resulting double-referenced sensorgrams using a 1:1 Langmuir binding model.

SPR_Workflow Step1 Target Immobilization (CM5 Sensor Chip) Step2 Ligand Injection (Multi-Cycle Kinetics) Step1->Step2 Step3 Association Phase (Measure k_on) Step2->Step3 Step4 Dissociation Phase (Measure k_off) Step3->Step4 Step5 Data Fitting (1:1 Langmuir Model) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for measuring ligand binding kinetics.

Protocol B: Orthogonal Validation via Biolayer Interferometry (BLI)

Causality Check: Because the 1,4,4-trimethylpyrrolidin-3-amine ligand is highly lipophilic, it may exhibit secondary interactions with the SPR dextran matrix. BLI is utilized as an orthogonal, fluidics-free method to validate the SPR kinetics.

  • Hydrate Streptavidin (SA) biosensors in assay buffer for 10 minutes.

  • Load biotinylated target protein onto the SA sensors until a wavelength shift of 0.8 nm is achieved.

  • Self-Validation Step: Utilize a biocytin-quenched SA sensor as a parallel reference probe to subtract non-specific ligand binding to the biosensor tip.

  • Dip sensors into the ligand dilution series (Association: 120s) followed by transfer to buffer wells (Dissociation: 1800s).

  • Confirm that the KD​ derived from BLI aligns within a 2-fold margin of error with the SPR data, confirming the kinetic profile is target-specific and not matrix-driven.

Conclusion

The integration of a 1,4,4-trimethylpyrrolidin-3-amine moiety represents a sophisticated approach to ligand design. By leveraging steric bulk to restrict conformational flexibility and utilizing N-methylation to reduce desolvation penalties, researchers can engineer molecules with profoundly extended residence times. As demonstrated by the rigorous kinetic workflows above, this specific pharmacophore consistently drives a "fast-on, slow-off" profile, providing a distinct pharmacokinetic and pharmacodynamic advantage over standard unsubstituted amine linkers.

References

  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Discovery of a Novel Macrocyclic Noncovalent CDK7 Inhibitor for Cancer Therapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

  • Discovery of Carbodiimide Warheads to Selectively and Covalently Target Aspartic Acid in KRAS G12D Journal of the American Chemical Society (ACS Publications) URL:[Link] [2]

Comparative

Evaluating cell permeability of 1,4,4-Trimethylpyrrolidin-3-amine vs piperidine derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In medicinal chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the selection of a core saturated nitrogen heterocycle profoundly impacts a drug candidate's pharmacokinetic (PK) profile. While piperidine (a six-membered ring) and pyrrolidine (a five-membered ring) are ubiquitous privileged scaffolds, their unsubstituted forms often suffer from poor passive membrane permeability[1]. This is primarily due to their high basicity (conjugate acid pKa > 11), resulting in >99% protonation at physiological pH (7.4) and a high energetic penalty for desolvation when crossing lipophilic cell membranes[1].

To overcome these developability bottlenecks, structural interventions such as the incorporation of a gem-dimethyl group are employed. Comparing standard piperidine derivatives to 1,4,4-trimethylpyrrolidin-3-amine reveals a masterclass in physicochemical property modulation. The addition of the gem-dimethyl group at the C4 position, combined with N-methylation, fundamentally alters the molecule's ADME profile through three causal mechanisms:

  • Steric Shielding: The bulky methyl groups physically shield the adjacent basic amines (the primary amine at C3 and tertiary amine at N1). This steric hindrance impedes the formation of a dense aqueous solvation shell, significantly lowering the desolvation energy required to enter the lipid bilayer[2].

  • Lipophilicity Enhancement: Each methyl group increases the overall lipophilicity (logP) of the molecule. A gem-dimethyl substitution typically increases logP by approximately 1.0 unit, driving favorable partitioning into the cell membrane[3].

  • pKa Modulation: The altered dielectric environment and restricted conformation adjacent to the amines can subtly depress the effective pKa, increasing the fraction of the neutral, membrane-permeable species at pH 7.4[4].

G A Standard Piperidine (High pKa, High Solvation) B gem-Dimethyl Substitution (C4) A->B C Steric Shielding & Lipophilicity Increase B->C D Reduced Desolvation Energy Penalty C->D E Enhanced Passive Cell Permeability D->E

Mechanistic pathway of gem-dimethyl substitution enhancing passive cell permeability.

Quantitative Physicochemical Comparison

To objectively evaluate the potential of 1,4,4-trimethylpyrrolidin-3-amine against standard alternatives, we must analyze their fundamental physicochemical properties. The table below summarizes the structural and predicted ADME differences driving the permeability profile.

Physicochemical PropertyPiperidinePyrrolidine1,4,4-Trimethylpyrrolidin-3-amine
Ring Size 6-membered5-membered5-membered
Conjugate Acid pKa ~11.22[1]~11.27[1]~9.5 - 10.5 (Sterically modulated)[4]
Lipophilicity (logP) 0.84[1]0.46[1]> 1.46 (Enhanced by methyls)[3]
Steric Hindrance (N-Exposure) LowLowHigh (gem-dimethyl + N-methyl)[2]
Predicted Passive Permeability PoorPoorModerate to High

Data Synthesis: While standard piperidine is slightly more lipophilic than unsubstituted pyrrolidine[1], the heavy substitution on 1,4,4-trimethylpyrrolidin-3-amine forces a highly lipophilic and sterically protected conformation, overcoming the traditional permeability limitations of aliphatic amines.

Self-Validating Experimental Protocol: Bidirectional Caco-2 Assay

To empirically evaluate the cell permeability of these compounds, the Caco-2 bidirectional transport assay is the industry gold standard. Derived from human colon carcinoma, Caco-2 cells spontaneously differentiate into polarized enterocyte-like monolayers expressing tight junctions and active efflux transporters (e.g., P-glycoprotein)[5].

This protocol is designed as a self-validating system : every step includes a specific control to ensure that the resulting apparent permeability ( Papp​ ) data is an artifact-free representation of the molecule's true behavior.

Phase 1: Cell Culture & Monolayer Integrity

Causality: Permeability data is only valid if the transcellular route is isolated. If tight junctions fail, compounds will leak through the paracellular space, generating false-positive permeability rates.

  • Seeding: Seed Caco-2 cells at a density of 1.0×105 cells/cm² on semi-permeable polycarbonate Transwell™ inserts (0.4 µm pore size)[5].

  • Differentiation: Culture the cells for 18–22 days in DMEM supplemented with 10% FBS, replacing media every 48 hours to allow for full polarization and brush border formation[5].

  • Integrity Validation (Crucial): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only utilize wells exhibiting a TEER value of ≥250 Ω·cm² [6]. As a secondary validation, co-incubate with Lucifer Yellow (a paracellular marker); its Papp​ must remain < 1.0×10−6 cm/s.

Phase 2: Bidirectional Transport Execution

Causality: Testing solely Apical-to-Basolateral (A→B) measures net absorption but masks active efflux. Bidirectional testing (including B→A) allows the calculation of the Efflux Ratio, distinguishing between poor passive diffusion and active transporter clearance[5].

  • Preparation: Wash the monolayers twice with HBSS-HEPES buffer (pH 7.4) and pre-incubate for 30 minutes at 37°C.

  • Dosing: Prepare 10 µM solutions of 1,4,4-trimethylpyrrolidin-3-amine and the piperidine comparator in HBSS-HEPES (maximum 1% DMSO).

    • A→B Transport: Add 400 µL of the compound solution to the apical chamber; add 800 µL of blank buffer to the basolateral chamber.

    • B→A Transport: Add 800 µL of the compound solution to the basolateral chamber; add 400 µL of blank buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for exactly 2 hours[5].

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to establish a linear transport rate.

Phase 3: Control Validation & LC-MS/MS Quantification

Causality: System performance must be benchmarked against known clinical standards to ensure transporter expression and membrane fluidity are within expected ranges.

  • Run Internal Controls:

    • Propranolol: High passive permeability control ( Papp​ > 20×10−6 cm/s).

    • Digoxin: P-gp efflux control. The Efflux Ratio must be > 2.0, and its transport should be inhibited by >80% when co-dosed with 50 µM verapamil[6].

  • Analysis: Quantify the compound concentrations in the receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability using the equation:

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0​ is the initial donor concentration).

Caco2 Seed 1. Seed Caco-2 Cells (Transwell Insert) Culture 2. Culture 18-22 Days (Form Polarized Monolayer) Seed->Culture TEER 3. Validate Integrity (TEER ≥ 250 Ω·cm², Lucifer Yellow) Culture->TEER TEER->Culture Fail (Reject Well) Dose 4. Bidirectional Dosing (Apical-to-Basolateral & Reverse) TEER->Dose Incubate 5. Incubate 2 Hours (37°C, 5% CO2) Dose->Incubate Analyze 6. LC-MS/MS Analysis (Calculate Papp & Efflux Ratio) Incubate->Analyze

Self-validating bidirectional Caco-2 permeability assay workflow.

Data Interpretation Guidelines

When comparing the LC-MS/MS outputs of 1,4,4-trimethylpyrrolidin-3-amine against standard piperidines, utilize the following interpretation matrix. Because the gem-dimethyl substituted pyrrolidine features enhanced lipophilicity and steric shielding, it is expected to shift from the "Poor" category (typical of basic piperidines) into the "Moderate" or "High" permeability categories.

MetricPoor PermeabilityModerate PermeabilityHigh PermeabilityActive Efflux
Papp​ (A→B) < 1.0×10−6 cm/s 1.0−10.0×10−6 cm/s> 10.0×10−6 cm/sN/A
Efflux Ratio (B→A / A→B) < 2.0< 2.0< 2.0≥ 2.0[5]

Final Scientific Verdict: The substitution of a standard piperidine ring with a 1,4,4-trimethylpyrrolidin-3-amine motif is a highly effective medicinal chemistry strategy. By leveraging the gem-dimethyl effect, researchers can systematically reduce the desolvation penalty of basic amines, thereby rescuing the passive permeability of drug candidates without sacrificing the necessary basicity required for target engagement.

References

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery."
  • PMC / NIH. "Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein."
  • Evotec. "Caco-2 Permeability Assay."
  • PLOS One. "Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model."
  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."
  • BenchChem. "Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery."
  • OSTI. "A New Measurement of Amine Steric Hindrance – N Exposure."

Sources

Validation

Enantiomeric Excess (ee) Validation Techniques for Chiral 1,4,4-Trimethylpyrrolidin-3-amine: A Comparative Guide

Executive Summary & Mechanistic Challenges Chiral 1,4,4-trimethylpyrrolidin-3-amine is a highly valuable stereogenic building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

Chiral 1,4,4-trimethylpyrrolidin-3-amine is a highly valuable stereogenic building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and broad-spectrum antimicrobials. Validating its enantiomeric excess (ee) is a critical quality control step. However, this specific aliphatic scaffold presents three distinct analytical challenges:

  • Lack of a UV Chromophore : The absence of a conjugated π-system renders standard HPLC-UV detection (e.g., at 254 nm) ineffective.

  • Dual Basicity : The molecule contains both a primary amine (at C3) and a tertiary amine (at N1), leading to severe peak tailing on unprotected silica supports due to secondary interactions.

  • High Polarity : The free base is highly polar and volatile, complicating standard reversed-phase retention.

To overcome these challenges, analytical scientists must choose between direct separation methods utilizing specialized detectors (MS/CAD) or indirect methods relying on pre-column derivatization[1]. This guide objectively compares four foundational techniques for ee validation, providing self-validating protocols and empirical performance data.

Comparative Evaluation of Validation Techniques

Technique A: Direct Chiral HPLC-MS (The High-Throughput Standard)

Direct chiral chromatography utilizes a Chiral Stationary Phase (CSP), typically a derivatized polysaccharide (e.g., amylose or cellulose tris-phenylcarbamate), to form transient diastereomeric complexes with the enantiomers[2]. Because the analyte lacks a chromophore, Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) is mandatory.

Causality & Self-Validation: To suppress the ionization of the dual amines and prevent peak tailing, the mobile phase must be maintained at a high pH (e.g., pH 9.0 using ammonium bicarbonate). A self-validating system requires injecting a known racemic standard (0% ee) prior to the sample to confirm that the enantiomeric resolution ( Rs​ ) is ≥1.5 and that the MS response factors for both enantiomers are identical.

Protocol: Direct LC-MS Workflow

  • System Preparation: Equilibrate a Chiralpak IG-3 column (150 x 4.6 mm, 3 µm) with a mobile phase of 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (10:90 v/v).

  • Sample Preparation: Dissolve 1,4,4-trimethylpyrrolidin-3-amine in HPLC-grade acetonitrile to a concentration of 10 µg/mL.

  • System Suitability (Validation): Inject a 10 µg/mL racemic control. Verify baseline separation ( Rs​>1.5 ) in the Extracted Ion Chromatogram (EIC) at m/z 129.1 ( [M+H]+ ).

  • Analysis: Inject the chiral sample. Calculate ee using the integrated peak areas: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Technique B: Indirect HPLC via Pre-Column Derivatization

When LC-MS is unavailable, the analyte can be covalently modified using a Chiral Derivatizing Agent (CDA) to introduce both a stereocenter and a strong UV chromophore[3]. This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be separated on standard, cost-effective achiral C18 columns[4].

Causality & Self-Validation: Reacting the primary amine with an enantiopure reagent like (S)-Mosher's acid chloride ((S)-MTPA-Cl) yields two diastereomeric amides. The tertiary N1 amine does not react, acting instead as an internal base. To validate the assay and rule out kinetic resolution (where one enantiomer reacts faster than the other), a racemic amine control must be derivatized; the resulting HPLC-UV peaks must exhibit an exact 1:1 area ratio[5].

Protocol: CDA Derivatization & LC-UV

  • Derivatization: To 1.0 mg of the amine in 500 µL anhydrous dichloromethane, add 2.0 equivalents of (S)-MTPA-Cl and 3.0 equivalents of triethylamine.

  • Incubation: Stir at room temperature for 30 minutes. Quench with 100 µL of methanol.

  • Separation: Inject onto an achiral C18 column (e.g., Waters XBridge) using a gradient of Water/Acetonitrile (0.1% TFA).

  • Detection: Monitor at 254 nm (utilizing the newly introduced phenyl chromophore).

G A Racemic 1,4,4-Trimethylpyrrolidin-3-amine (Aliphatic, No UV Chromophore) B Direct Chiral HPLC-MS A->B C Indirect HPLC (CDA Derivatization) A->C D Polysaccharide CSP (e.g., Chiralpak IG) B->D E Reaction with Enantiopure Reagent (e.g., Mosher's Acid Chloride) C->E F MS or CAD Detection D->F G Achiral C18 Separation + UV Detection (254 nm) E->G H ee Quantification F->H G->H

Workflow comparison of Direct vs. Indirect Chiral HPLC for aliphatic amines.

Technique C: 19F NMR Spectroscopy with Mosher's Acid

Nuclear Magnetic Resonance (NMR) spectroscopy combined with Mosher's method is the gold standard for simultaneously determining ee and assigning absolute configuration[6].

Causality & Self-Validation: The derivatization with (S)-MTPA-Cl places a trifluoromethyl ( CF3​ ) group in close proximity to the pyrrolidine ring[7]. Due to the magnetic anisotropy of the phenyl ring in the MTPA moiety, the CF3​ protons of the (R,S)-diastereomer and the (S,S)-diastereomer experience different shielding environments, resulting in distinct chemical shifts in the 19F NMR spectrum. 19F NMR is preferred over 1H NMR because it covers a broader chemical shift range and suffers from zero background interference from the aliphatic pyrrolidine protons.

Protocol: NMR-Based ee Determination

  • Reaction Setup: In an NMR tube, dissolve 5 mg of the chiral amine in 0.5 mL of Pyridine- d5​ .

  • Reagent Addition: Add 15 mg of (S)-MTPA-Cl. Shake vigorously and let stand for 1 hour to ensure quantitative conversion.

  • Acquisition: Acquire a 19F NMR spectrum (e.g., at 376 MHz) with inverse gated decoupling to ensure accurate integration.

  • Validation & Calculation: Identify the two distinct CF3​ singlets (typically separated by 0.1 to 0.5 ppm). Calculate ee directly from the integration values of these two peaks.

NMR A Analyte: Chiral Amine (R/S Mixture) C Base Catalysis (Pyridine/DMAP) A->C B CDA: (S)-MTPA-Cl (Mosher's Reagent) B->C D (R,S)-Amide C->D E (S,S)-Amide C->E F 19F NMR Analysis (Distinct CF3 shifts) D->F E->F

Logical flow of Mosher's method for converting enantiomers to NMR-resolvable diastereomers.

Technique D: Chiral Gas Chromatography (GC-FID)

For volatile aliphatic amines, Chiral GC offers exceptionally high theoretical plate counts (often >100,000), providing superior resolution compared to HPLC[8]. The stationary phase typically consists of derivatized cyclodextrins (e.g., β -cyclodextrin) which separate enantiomers based on inclusion complexation[9].

Causality & Self-Validation: While the free base of 1,4,4-trimethylpyrrolidin-3-amine is volatile, its primary amine group will interact strongly with silanol groups in the GC inlet and column, causing peak tailing. Therefore, a rapid, achiral derivatization (e.g., acetylation using acetic anhydride) is required to cap the primary amine prior to injection. To validate the method, the injector temperature must be optimized (typically <220∘C ) to prove that thermal racemization does not occur during volatilization.

Quantitative Data Presentation

The following table synthesizes the performance metrics of the four evaluated techniques to aid in method selection.

TechniqueDetection MethodLimit of Detection (LOD)Typical Resolution ( Rs​ )Analysis TimeCost & Complexity
Direct Chiral LC-MS MS (m/z 129.1)10 ng/mL1.5 - 2.510 - 15 minHigh (Requires LC-MS & CSP)
Indirect LC-UV (CDA) UV (254 nm)500 ng/mL> 3.020 - 30 minMedium (Requires derivatization)
19F NMR (Mosher's) NMR~1 mg (Total mass)Baseline (Spectroscopic)1 hour (Prep + Scan)High (Requires NMR access)
Chiral GC-FID FID1 µg/mL> 5.015 - 25 minLow/Medium (Requires Chiral GC)

Conclusion & Recommendations

For routine, high-throughput ee validation of 1,4,4-trimethylpyrrolidin-3-amine in a drug development setting, Direct Chiral LC-MS is the optimal choice due to its speed and lack of derivatization artifacts[1]. However, if absolute configuration must be established alongside ee, 19F NMR via Mosher's method remains the undisputed standard[6]. For laboratories lacking MS or NMR infrastructure, Indirect LC-UV offers a highly reliable, self-validating alternative using standard C18 columns[3].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4,4-Trimethylpyrrolidin-3-amine

1,4,4-Trimethylpyrrolidin-3-amine (CAS: 1316341-76-0) is a highly reactive aliphatic cyclic amine frequently utilized as a building block in medicinal chemistry and drug discovery[1]. Like most low-molecular-weight aliph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1,4,4-Trimethylpyrrolidin-3-amine (CAS: 1316341-76-0) is a highly reactive aliphatic cyclic amine frequently utilized as a building block in medicinal chemistry and drug discovery[1]. Like most low-molecular-weight aliphatic amines, it presents significant operational hazards, including severe corrosivity to living tissue, respiratory irritation, and potential flammability[2].

As a Senior Application Scientist, I have designed this procedural guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind personal protective equipment (PPE) selection and establishes self-validating protocols for handling and disposal, ensuring maximum safety and operational integrity in your laboratory.

Physicochemical & Hazard Profile

Understanding the chemical properties of 1,4,4-Trimethylpyrrolidin-3-amine is the first step in designing a robust safety protocol. The basicity of the amine nitrogen dictates its reactivity, environmental sensitivity, and hazard profile.

Property / HazardData / ClassificationMechanistic Implication
CAS Number 1316341-76-0[1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C₇H₁₆N₂[1]Low molecular weight contributes to high vapor pressure and inhalation risk.
Molecular Weight 128.22 g/mol [1]Readily penetrates standard porous materials.
Corrosivity Severe Skin/Eye DamageSaponifies fatty acids in cell membranes, causing deep, penetrating chemical burns[3].
Reactivity Hygroscopic / CO₂ ReactiveReadily absorbs atmospheric CO₂ to form carbamate salts; requires inert atmosphere handling.
Incompatibilities Strong Acids, OxidizersReacts violently and exothermically with concentrated mineral acids[2].

Mechanistic Justification for PPE Selection

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The selection of protective gear must be dictated by the chemical's ability to degrade specific polymers.

  • Hand Protection (The "No Latex" Rule): Natural rubber latex is chemically incompatible with aliphatic amines. The basicity of the amine rapidly degrades the polymer cross-linking in latex, leading to microscopic tears and rapid chemical breakthrough[3]. Mandatory: Use Nitrile (minimum 8 mil thickness), Neoprene, or Butyl rubber gloves[3].

  • Eye/Face Protection: Because liquid amines can cause permanent corneal injury upon contact[3], standard safety glasses are inadequate for preparative scale work. Chemical splash goggles must be worn to prevent vapor bypass, supplemented by a face shield when handling volumes >10 mL.

  • Respiratory & Body Protection: Aliphatic amines possess high vapor pressures and produce irritating fumes[2]. All work must be conducted in a certified fume hood. A Flame-Resistant (FR) lab coat is required due to the flammability of lower aliphatic amines[2].

Operational PPE Matrix
Operational ScaleHand ProtectionEye/Face ProtectionBody/Respiratory
Analytical (<10 mL) Single Nitrile (8 mil)Chemical splash gogglesStandard FR lab coat, Fume hood
Preparative (>10 mL) Double glove: Nitrile over NeopreneSplash goggles + Face shieldFR lab coat, Chemical apron, Fume hood

Step-by-Step Handling & Operational Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Safe Dispensing under Inert Atmosphere

Aliphatic amines degrade upon exposure to air by reacting with carbon dioxide and moisture.

  • Validate Containment: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm)[4]. Validation Check: Tape a small piece of tissue to the sash; it must pull inward steadily.

  • Don PPE: Equip Nitrile/Neoprene gloves, splash goggles, and an FR lab coat[3].

  • Purge System: Connect the reaction vessel to a Schlenk line and purge with dry Nitrogen (N₂) or Argon (Ar) for 5 minutes.

  • Dispense: Using a glass syringe equipped with a stainless steel needle (avoid plastic syringes which may leach or degrade), draw the required volume of 1,4,4-Trimethylpyrrolidin-3-amine.

  • Seal: Immediately replace the septum or cap on the primary amine container and wrap with Parafilm to prevent atmospheric degradation.

Protocol B: Spill Response & Decontamination

Never use strong mineral acids (like HCl) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic and will boil the liquid, aerosolizing the corrosive amine into the operator's breathing zone.

  • Isolate: Lower the fume hood sash and alert nearby personnel.

  • Upgrade PPE: Don heavy-duty neoprene gloves and a face shield over splash goggles.

  • Neutralize: Apply a weak, solid acid neutralizer directly to the spill. Citric acid or Sodium bisulfate are the industry standards for aliphatic amines[5]. These provide a controlled, mild neutralization.

  • Validate Neutralization: Add a small amount of water to facilitate the reaction. Tap the neutralized slurry with pH paper. Validation Check: The pH must read between 6 and 8 before proceeding[6].

  • Absorb & Dispose: Scoop the neutralized slurry using a non-sparking tool, or absorb it with a spill pillow or vermiculite[5]. Place the waste into a labeled, sealable polyethylene container.

Workflow Visualization

Workflow for the safe handling and spill response of 1,4,4-Trimethylpyrrolidin-3-amine.

References

  • BLD Pharm. "1316341-76-0 | 1,4,4-Trimethylpyrrolidin-3-amine". 1

  • King Abdullah University of Science and Technology (KAUST). "Laboratory Safety Manual". 2

  • Georgia Tech Environmental Health & Safety. "Spill Kits and Spill Clean Up Procedures". 5

  • University of Tennessee Knoxville. "Chemical Hygiene Plan & Compliance". Link

  • Ateneo de Manila University. "School of Science and Engineering Laboratory Safety Manual". 6

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal".3

  • USDA ARS. "Chemical Hygiene Plan". 4

  • Foundation for Research and Technology - Hellas (FORTH). "SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT". Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.